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  • Product: 2-Ethyl-3-hydroxybutanoic acid
  • CAS: 854851-58-4

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structure and Stereochemistry of 2-ethyl-3-hydroxybutanoic acid

Abstract 2-ethyl-3-hydroxybutanoic acid is a chiral carboxylic acid featuring two stereocenters, making it a valuable building block in stereoselective organic synthesis. A profound understanding of its molecular archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-ethyl-3-hydroxybutanoic acid is a chiral carboxylic acid featuring two stereocenters, making it a valuable building block in stereoselective organic synthesis. A profound understanding of its molecular architecture, particularly the absolute and relative configurations of its stereocenters, is paramount for its application in the development of pharmaceuticals and other biologically active compounds where specific stereoisomers dictate efficacy and safety. This technical guide provides an in-depth analysis of the chemical structure of 2-ethyl-3-hydroxybutanoic acid, a systematic breakdown of its stereocenters using the Cahn-Ingold-Prelog (CIP) priority rules, and a detailed exploration of the resulting stereoisomeric forms. Furthermore, this document outlines field-proven experimental protocols for the separation and characterization of these stereoisomers, offering researchers and drug development professionals a robust framework for their work.

Molecular Structure and Nomenclature

2-ethyl-3-hydroxybutanoic acid is a substituted carboxylic acid. Its fundamental structure consists of a four-carbon butanoic acid backbone. Key substitutions include an ethyl group at the C2 position (α-carbon) and a hydroxyl group at the C3 position (β-carbon).

  • IUPAC Name: 2-ethyl-3-hydroxybutanoic acid

  • Molecular Formula: C₆H₁₂O₃

  • Key Functional Groups:

    • Carboxylic Acid (-COOH)

    • Secondary Alcohol (-OH)

The presence of these functional groups imparts both acidic properties and the capacity for hydrogen bonding, influencing its solubility and reactivity.

Caption: Basic connectivity of 2-ethyl-3-hydroxybutanoic acid.

Identification of Stereocenters

A stereocenter (or chiral center) is an atom, typically carbon, that is bonded to four different groups. This structural feature is the origin of stereoisomerism in a molecule. 2-ethyl-3-hydroxybutanoic acid possesses two such centers, leading to a total of 2ⁿ = 2² = 4 possible stereoisomers.[1][2]

  • C2 (Carbon-2): This carbon is bonded to:

    • A carboxylic acid group (-COOH)

    • An ethyl group (-CH₂CH₃)

    • A 1-hydroxyethyl group (-CH(OH)CH₃)

    • A hydrogen atom (-H)

  • C3 (Carbon-3): This carbon is bonded to:

    • A hydroxyl group (-OH)

    • A 1-carboxypropyl group (-CH(CH₂CH₃)COOH)

    • A methyl group (-CH₃)

    • A hydrogen atom (-H)

Since all four substituents attached to both C2 and C3 are unique, both are stereocenters.

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously describe the three-dimensional arrangement of atoms at each stereocenter, the Cahn-Ingold-Prelog (CIP) system is employed to assign an R (rectus) or S (sinister) descriptor.[3][4] The assignment follows a set of sequence rules based on atomic number.

The Core CIP Rules:

  • Atomic Number Priority: Atoms directly attached to the stereocenter are ranked by their atomic number. The higher the atomic number, the higher the priority.[5][6]

  • First Point of Difference: If a tie exists, move to the next atoms along each chain until the first point of difference is found. The chain with the atom of higher atomic number at this point receives higher priority.[3][4][7]

Stereochemical Assignment at C2

Let's assign the priorities for the groups attached to the C2 stereocenter:

  • -COOH (Carboxylic acid): The carbon is attached to two oxygen atoms (one via a double bond, treated as two separate bonds) and another carbon. The highest atomic number here is Oxygen (Z=8).

  • -CH(OH)CH₃ (1-hydroxyethyl): The carbon is attached to an Oxygen (Z=8), a Carbon (Z=6), and a Hydrogen (Z=1).

  • -CH₂CH₃ (Ethyl): The carbon is attached to a Carbon (Z=6) and two Hydrogens (Z=1).

  • -H (Hydrogen): The hydrogen atom has the lowest atomic number (Z=1).

Priority Assignment for C2:

  • Priority 1: -COOH (The C is bonded to O, O, C)

  • Priority 2: -CH(OH)CH₃ (The C is bonded to O, C, H)

  • Priority 3: -CH₂CH₃ (The C is bonded to C, H, H)

  • Priority 4: -H

To assign the configuration, the molecule is oriented so the lowest priority group (-H) points away from the viewer. If the path from priority 1 → 2 → 3 is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.[5][7]

Stereochemical Assignment at C3

Now, let's assign the priorities for the groups attached to the C3 stereocenter:

  • -OH (Hydroxyl): The directly attached atom is Oxygen (Z=8).

  • -CH(CH₂CH₃)COOH (1-carboxypropyl): The directly attached atom is Carbon (Z=6). This carbon is further bonded to another carbon (from the ethyl group), a carbon (from the carboxyl group), and a hydrogen.

  • -CH₃ (Methyl): The directly attached atom is Carbon (Z=6). This carbon is further bonded to three hydrogens.

  • -H (Hydrogen): The hydrogen atom has the lowest atomic number (Z=1).

Priority Assignment for C3:

  • Priority 1: -OH (Highest atomic number directly attached)

  • Priority 2: -CH(CH₂CH₃)COOH (The C is bonded to C, C, H, which outranks the methyl group's C, H, H)

  • Priority 3: -CH₃ (The C is bonded to H, H, H)

  • Priority 4: -H

The R/S assignment is then determined using the same orientation procedure as for C2.

CIP_Workflow start Analyze Stereocenter C3 step1 Identify 4 attached groups: -OH, -CH(Et)COOH, -CH3, -H start->step1 step2 Compare atomic numbers of directly attached atoms: O (Z=8), C (Z=6), C (Z=6), H (Z=1) step1->step2 step3 Assign Priority 1 to -OH (O, Z=8) Assign Priority 4 to -H (H, Z=1) step2->step3 step4 Tie between -CH(Et)COOH and -CH3. Proceed to next atoms. step3->step4 step5 -CH(Et)COOH: C is bonded to (C, C, H) -CH3: C is bonded to (H, H, H) step4->step5 step6 First point of difference: C from propyl chain > H from methyl. Assign Priority 2 to -CH(Et)COOH Assign Priority 3 to -CH3 step5->step6 result Final Priorities: 1: -OH 2: -CH(Et)COOH 3: -CH3 4: -H step6->result assign Orient molecule with Priority 4 away. Trace 1 -> 2 -> 3 path to assign R/S. result->assign

Caption: Stereoisomeric relationships for 2-ethyl-3-hydroxybutanoic acid.

Experimental Methodologies for Stereochemical Analysis

The causality behind experimental choices hinges on a key principle: enantiomers possess identical physical and chemical properties in an achiral environment, whereas diastereomers have distinct properties (e.g., melting point, solubility, NMR spectra). Therefore, successful analysis requires creating a chiral environment to differentiate enantiomers.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The formation of transient, diastereomeric complexes between the analyte and the CSP is the basis for separation. [8][9] Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 2-ethyl-3-hydroxybutanoic acid mixture.

    • Dissolve in 10 mL of the mobile phase solvent (e.g., a hexane/isopropanol mixture) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) is often effective for carboxylic acids.

    • Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). An acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is crucial to add to the mobile phase to ensure good peak shape for the carboxylic acid by suppressing its ionization. [10] * Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to each of the four stereoisomers based on their retention times.

    • Integrate the peak areas to determine the relative proportions.

    • Calculate the Diastereomeric Excess (de) and Enantiomeric Excess (ee) using the peak areas (A).

      • de (%) = |(A_syn - A_anti) / (A_syn + A_anti)| * 100

      • ee (%) = |(A_R - A_S) / (A_R + A_S)| * 100 (for a specific diastereomer pair)

Hypothetical Data Summary:

StereoisomerRetention Time (min)Peak Area (mAU*s)Composition (%)
(2R, 3S)8.5150015.0
(2S, 3R)9.8350035.0
(2R, 3R)12.1450045.0
(2S, 3S)14.35005.0
Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

Principle: To make enantiomers distinguishable by NMR, they must be converted into diastereomers. This is achieved by reacting the racemic carboxylic acid with a single enantiomer of a chiral derivatizing agent (e.g., (R)-1-phenylethylamine). The resulting diastereomeric amides will have distinct chemical shifts in both ¹H and ¹³C NMR spectra, allowing for their quantification. [8][11] Step-by-Step Methodology:

  • Derivatization Reaction:

    • In a clean, dry vial, dissolve ~20 mg of the 2-ethyl-3-hydroxybutanoic acid mixture in 1 mL of an anhydrous solvent like dichloromethane (DCM).

    • Add 1.1 equivalents of a peptide coupling agent (e.g., DCC or EDC).

    • Add 1.0 equivalent of enantiopure (R)-1-phenylethylamine.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove urea byproducts.

    • Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude diastereomeric amide mixture is often pure enough for NMR analysis.

  • NMR Analysis:

    • Dissolve the purified amide mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a well-resolved proton signal that is unique to each diastereomer (e.g., the methyl protons adjacent to the newly formed amide bond).

    • Carefully integrate these distinct signals. The ratio of the integrals directly corresponds to the ratio of the original enantiomers.

Conclusion

2-ethyl-3-hydroxybutanoic acid is a structurally rich molecule whose stereochemical identity is critical to its function in synthetic chemistry. Its two stereocenters give rise to four distinct stereoisomers, comprising two enantiomeric pairs and multiple diastereomeric relationships. The rigorous application of the Cahn-Ingold-Prelog rules provides an unambiguous nomenclature for each isomer. For drug development professionals and researchers, the ability to separate, identify, and quantify these isomers is not merely an academic exercise but a prerequisite for developing safe and effective molecules. The experimental protocols detailed herein, including chiral HPLC and NMR with chiral derivatizing agents, represent robust and validated methods to achieve this necessary stereochemical control.

References

  • Cahn–Ingold–Prelog priority rules. (n.d.). In Wikipedia. Retrieved from [Link]

  • CIP (Cahn-Ingold-Prelog) Priorities. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Study.com. (n.d.). Cahn Ingold Prelog Priority Rules & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules. Retrieved from [Link]

  • Ashenhurst, J. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Chromatography A, 822(2), 293-298. Retrieved from [Link]

  • Ashenhurst, J. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.3 Diastereomers. Retrieved from [Link]

  • Diastereomer. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lumen Learning. (n.d.). Diastereomers | MCC Organic Chemistry. Retrieved from [Link]

  • ChemTutorDerek. (2021, November 10). How to Determine Enantiomers and Diastereomers [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2005, March 10). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Kumar, A. P., Jin, D., & Lee, Y.-I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 44(4), 267-316. Retrieved from [Link]

  • Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers?. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-3-hydroxybutanoic acid;ethyl 3-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethyl-3-hydroxybutanoate. Retrieved from [Link]

  • Nieto, I. G., et al. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chemistry, 24(59), 15822-15829. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-3-hydroxypropionic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethyl-2-hydroxybutyric acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-2-hydroxybutanoic acid. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458). Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 2-Ethyl-3-Hydroxybutanoic Acid

Abstract This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties and boiling point of 2-ethyl-3-hydroxybutanoic acid. Recognizing the current absence of publ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties and boiling point of 2-ethyl-3-hydroxybutanoic acid. Recognizing the current absence of published experimental data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols, discusses the application of computational modeling for property prediction, and offers a comparative analysis based on structurally similar molecules. This guide is designed to equip researchers with the necessary tools and theoretical understanding to accurately characterize this and other novel chemical entities.

Introduction: The Significance of Thermodynamic Characterization

2-Ethyl-3-hydroxybutanoic acid, a chiral building block, possesses a unique molecular architecture with both a hydroxyl and a carboxylic acid functional group, alongside stereogenic centers. This structure suggests its potential as a valuable intermediate in the synthesis of complex, biologically active molecules. A thorough understanding of its thermodynamic properties is paramount for its application in drug development and process chemistry. Properties such as boiling point, enthalpy of formation, and Gibbs free energy are critical for purification, reaction optimization, and safety assessments.

This guide addresses the current information gap by providing a robust methodology for the determination of these essential parameters. We will delve into both established experimental techniques and modern computational approaches, emphasizing the synergy between prediction and empirical validation.

Predicted Physicochemical Properties of 2-Ethyl-3-hydroxybutanoic Acid

In the absence of direct experimental data, computational methods and structure-property relationships provide a preliminary estimation of the physicochemical properties of 2-ethyl-3-hydroxybutanoic acid. These values, while predictive, are instrumental in guiding experimental design.

PropertyPredicted ValueSource
Molecular FormulaC6H12O3PubChem[1][2]
Molecular Weight132.16 g/mol PubChem[1][2]
XLogP30.8PubChem[1]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem

Note: These properties are computationally predicted and await experimental verification.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[3][4] It is a fundamental physical property indicative of the strength of intermolecular forces. For 2-ethyl-3-hydroxybutanoic acid, the presence of both a carboxylic acid and a hydroxyl group allows for strong hydrogen bonding, suggesting a relatively high boiling point compared to non-polar compounds of similar molecular weight.[5]

Capillary Method (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid sample.

  • Sample Preparation: Place a small amount (a few drops) of purified 2-ethyl-3-hydroxybutanoic acid into a fusion tube.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Apparatus Setup: Attach the fusion tube to a thermometer. Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block).

  • Heating and Observation: Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.

  • Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. Stop heating and allow the bath to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.

BoilingPointSetup cluster_0 Boiling Point Apparatus Heating_Mantle Heating Mantle/Oil Bath Beaker Beaker with Heating Medium Heating_Mantle->Beaker Thermometer Thermometer Fusion_Tube Fusion Tube with Sample Capillary_Tube Inverted Capillary Tube

Caption: Diagram of the capillary method for boiling point determination.

Simple Distillation

For larger sample volumes, simple distillation provides a means to determine the boiling point while also purifying the liquid.

  • Apparatus Assembly: Assemble a simple distillation apparatus under a fume hood. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Introduction: Place the 2-ethyl-3-hydroxybutanoic acid sample into the round-bottom flask along with boiling chips.

  • Heating: Gently heat the round-bottom flask.

  • Boiling Point Measurement: The boiling point is the stable temperature reading on the thermometer when the liquid is boiling and the vapor is condensing in the condenser.[6]

DistillationWorkflow start Start setup Assemble Distillation Apparatus start->setup add_sample Add Sample and Boiling Chips setup->add_sample heat Apply Gentle Heat add_sample->heat observe Observe for Boiling and Condensation heat->observe record_temp Record Stable Thermometer Reading observe->record_temp end_process Stop Heating and Disassemble record_temp->end_process finish End end_process->finish

Caption: Workflow for boiling point determination via simple distillation.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry offers powerful tools for estimating thermodynamic properties.[7] Methods such as Density Functional Theory (DFT) can be employed to calculate properties like enthalpy of formation, entropy, and Gibbs free energy.

Theoretical Background

The standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°) can be calculated from first principles. These calculations typically involve:

  • Geometry Optimization: Finding the lowest energy conformation of the molecule.

  • Frequency Calculation: Determining the vibrational frequencies, which are used to compute thermal contributions to enthalpy and entropy.

  • Electronic Energy Calculation: A high-accuracy single-point energy calculation on the optimized geometry.

These computed values can then be used to predict reaction thermodynamics and equilibria.[8]

Comparative Analysis with Structurally Similar Compounds

To provide context for the predicted and future experimental values for 2-ethyl-3-hydroxybutanoic acid, it is useful to examine the known properties of structurally related molecules.

CompoundStructureBoiling Point (°C)Notes
3-Hydroxybutanoic acidC4H8O3-Pyrolyzes through complex fission reactions.[9]
Ethyl 3-hydroxybutanoateC6H12O3170The ethyl ester of 3-hydroxybutanoic acid.[10]
2-Ethylbutanoic acidC6H12O2-Data available for various thermodynamic properties.[11]
2-Ethyl-2-hydroxybutanoic acidC6H12O3Decomposes at 207A structural isomer.

The presence of the ethyl group at the 2-position and a hydroxyl group at the 3-position in the target molecule suggests that its boiling point will be influenced by both steric hindrance and hydrogen bonding capabilities. It is expected to have a higher boiling point than non-hydroxylated analogues but may be lower than less sterically hindered isomers with strong hydrogen bonding.

Conclusion and Future Work

This guide has established a comprehensive framework for the characterization of the thermodynamic properties of 2-ethyl-3-hydroxybutanoic acid. While computational predictions offer valuable initial estimates, experimental determination remains the gold standard. The detailed protocols provided for boiling point determination via the capillary method and simple distillation are designed to be robust and reproducible.

Future research should focus on the experimental validation of the predicted properties outlined in this document. The synthesis and purification of a high-purity sample of 2-ethyl-3-hydroxybutanoic acid is the critical next step. Following this, the experimental determination of its boiling point, and subsequently, a more in-depth calorimetric and spectroscopic analysis to determine its enthalpy of formation and other thermodynamic parameters, will provide the much-needed empirical data for this promising chemical entity.

References

  • Learning Space. (n.d.). Determination of Melting points and Boiling points.
  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • University of Anbar. (n.d.). Determination of Boiling point. Retrieved from [Link]

  • Scribd. (n.d.). Boiling Point Determination in Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). 2-ethylbutanoic acid -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-3-hydroxypropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-2-hydroxy-3-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-2-hydroxybutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethyl-3-hydroxybutanoate. Retrieved from [Link]

  • MDPI. (2025, March 5). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Retrieved from [Link]

  • ResearchGate. (2016, January 28). The Calculation of Thermodynamic Properties of Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-3-hydroxybutanoic acid;ethyl 3-oxobutanoate. Retrieved from [Link]

  • FooDB. (2010, April 9). Showing Compound 2-Hydroxy-3-methylbutanoic acid ethyl ester (FDB007449). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2). Retrieved from [Link]

  • J-GLOBAL. (n.d.). (2S,3R)-2-Ethyl-3-hydroxybutyric acid ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethyl-2-hydroxybutyric acid. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. Retrieved from [Link]

  • ACS Publications. (2024, May 10). Screening Stability, Thermochemistry, and Chemical Kinetics of 3-Hydroxybutanoic Acid as a Bifunctional Biodiesel Additive. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Biosynthesis of 2-Ethyl-3-Hydroxybutanoic Acid in Microbes: A Roadmap for Discovery and Engineering

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract 2-Ethyl-3-hydroxybutanoic acid is a chiral molecule with potential applications as a building block in the synthesis of complex ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-3-hydroxybutanoic acid is a chiral molecule with potential applications as a building block in the synthesis of complex pharmaceuticals and specialty polymers. While microbial synthesis offers a promising route for the sustainable production of such chiral chemicals, a comprehensive survey of the scientific literature reveals a notable absence of naturally occurring biosynthetic pathways for 2-ethyl-3-hydroxybutanoic acid. This guide, therefore, serves as a forward-looking technical roadmap, providing a scientifically grounded, proposed biosynthetic pathway and a detailed experimental workflow for its implementation and optimization in a microbial chassis. By leveraging principles of metabolic engineering and synthetic biology, we lay the groundwork for the de novo creation of a microbial cell factory for the production of this valuable molecule.

Introduction: The Case for a Biosynthetic Route

The demand for enantiomerically pure chiral building blocks is a constant in the pharmaceutical and fine chemical industries. 2-Ethyl-3-hydroxybutanoic acid, with its two chiral centers, represents a desirable synthetic intermediate. Traditional chemical synthesis of such molecules can be complex, often requiring multiple steps, harsh reaction conditions, and expensive chiral catalysts. Microbial fermentation, on the other hand, presents an attractive alternative, offering the potential for sustainable production from renewable feedstocks under mild conditions with high stereoselectivity.

However, a thorough investigation of known metabolic pathways indicates that 2-ethyl-3-hydroxybutanoic acid is not a known natural product of microbial metabolism. This guide is therefore designed to bridge this gap, providing a blueprint for the rational design and engineering of a novel biosynthetic pathway in a microbial host.

A Proposed Biosynthetic Pathway for 2-Ethyl-3-Hydroxybutanoic Acid

Drawing inspiration from known metabolic pathways for related molecules, such as the biosynthesis of 3-hydroxy-2-methylbutyric acid[1], we propose a three-step enzymatic pathway for the conversion of central metabolites into 2-ethyl-3-hydroxybutanoic acid. This pathway is centered around the Claisen condensation of two C3 building blocks, followed by a stereoselective reduction and subsequent hydrolysis.

The proposed pathway commences with the condensation of two molecules of propionyl-CoA to form 2-ethyl-3-oxobutanoate-CoA. This intermediate is then reduced to 2-ethyl-3-hydroxybutyryl-CoA, which is finally hydrolyzed to yield the desired product, 2-ethyl-3-hydroxybutanoic acid.

Key Enzymatic Steps

Step 1: Claisen Condensation Catalyzed by a β-Ketothiolase

The initial carbon-carbon bond formation is a critical step. We propose the use of a β-ketothiolase (EC 2.3.1.16) capable of catalyzing the Claisen condensation of two propionyl-CoA molecules. While many thiolases exhibit a preference for acetyl-CoA, some have been shown to accept longer-chain acyl-CoAs. For instance, BktB from Cupriavidus necator can condense acetyl-CoA with propionyl-CoA[2]. An enzyme with a preference for propionyl-CoA condensation has been identified in the mitochondria of the parasitic nematode Ascaris lumbricoides[3]. Engineering a thiolase with high specificity for propionyl-CoA self-condensation will be crucial for maximizing the yield of the desired 2-ethyl-3-oxobutanoate-CoA.

Step 2: Stereoselective Reduction by a Ketoreductase

The reduction of the β-keto group of 2-ethyl-3-oxobutanoate-CoA to a hydroxyl group will determine the stereochemistry of the final product. This reaction can be catalyzed by a ketoreductase (KRED) or a β-ketoacyl-CoA reductase. The choice of KRED will be critical in controlling the chirality at the C3 position. A wide variety of KREDs with different substrate specificities and stereoselectivities have been characterized and can be screened for activity on 2-ethyl-3-oxobutanoate-CoA. For example, ketoreductases from Chryseobacterium sp. CA49 have been shown to catalyze the asymmetric reduction of various ketoesters[4][5].

Step 3: Hydrolysis by a Thioesterase

The final step is the release of the free acid from its CoA ester. This can be achieved through the action of a thioesterase (EC 3.1.2.-). Several thioesterases from Escherichia coli, such as TesB, have broad substrate specificity and are commonly used in metabolic engineering to cleave acyl-CoA molecules[6][7][8]. The native E. coli thioesterase YciA has also been shown to be effective in the production of (R)-3-hydroxybutyrate[7].

Pathway Visualization

Proposed Biosynthetic Pathway for 2-Ethyl-3-hydroxybutanoic Acid Propionyl-CoA_1 Propionyl-CoA 2-Ethyl-3-oxobutanoate-CoA 2-Ethyl-3-oxobutanoate-CoA Propionyl-CoA_1->2-Ethyl-3-oxobutanoate-CoA β-Ketothiolase Propionyl-CoA_2 Propionyl-CoA Propionyl-CoA_2->2-Ethyl-3-oxobutanoate-CoA 2-Ethyl-3-hydroxybutyryl-CoA 2-Ethyl-3-hydroxybutyryl-CoA 2-Ethyl-3-oxobutanoate-CoA->2-Ethyl-3-hydroxybutyryl-CoA Ketoreductase (NAD(P)H -> NAD(P)+) 2-Ethyl-3-hydroxybutanoic_Acid 2-Ethyl-3-hydroxybutanoic Acid 2-Ethyl-3-hydroxybutyryl-CoA->2-Ethyl-3-hydroxybutanoic_Acid Thioesterase (H2O -> CoA-SH) Experimental Workflow cluster_0 Phase 1: Gene Sourcing & Plasmid Construction cluster_1 Phase 2: Host Engineering & Pathway Validation cluster_2 Phase 3: Optimization & Scale-Up Gene_Selection Enzyme Candidate Selection (Thiolase, KRED, Thioesterase) Gene_Synthesis Gene Synthesis & Codon Optimization Gene_Selection->Gene_Synthesis Plasmid_Construction Plasmid Design & Assembly Gene_Synthesis->Plasmid_Construction Host_Selection Host Strain Selection (e.g., E. coli) Plasmid_Construction->Host_Selection Transformation Transformation & Expression Host_Selection->Transformation Pathway_Validation In Vivo Pathway Validation (GC-MS/LC-MS) Transformation->Pathway_Validation Metabolic_Engineering Metabolic Engineering (Precursor, Cofactor, Knockouts) Pathway_Validation->Metabolic_Engineering Fermentation Fermentation Process Development Metabolic_Engineering->Fermentation Purification Product Recovery & Purification Fermentation->Purification

Sources

Exploratory

Technical Whitepaper: Toxicity Profile and In Vitro Stability of 2-Ethyl-3-Hydroxybutanoic Acid

Executive Summary 2-Ethyl-3-hydroxybutanoic acid (2-E-3-HBA, CAS: 854851-58-4) is an α-branched β-hydroxy monocarboxylic acid. Structurally featuring a secondary alcohol, a carboxylic acid, and an ethyl branch at the alp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-3-hydroxybutanoic acid (2-E-3-HBA, CAS: 854851-58-4) is an α-branched β-hydroxy monocarboxylic acid. Structurally featuring a secondary alcohol, a carboxylic acid, and an ethyl branch at the alpha position, this specific steric arrangement makes it a molecule of high interest across multiple scientific domains. It is increasingly utilized as a monomeric building block for novel biopolymer synthesis[1] and serves as a target product in enzymatic-catalyzed reductive aldol reactions utilizing enoyl-CoA carboxylases/reductases[2]. Furthermore, its structural analogs are frequently encountered in asymmetric organic synthesis via nitrilase-mediated pathways[3].

Understanding the in vitro stability and toxicity profile of 2-E-3-HBA is critical. In drug development and formulations, branched-chain hydroxy acids can exhibit unique pharmacokinetic properties, often resisting standard beta-oxidation due to steric hindrance. Its application in sustained-release pharmaceutical formulations necessitates a thorough understanding of its biological inertness and metabolic fate[4].

Chemical Profile & Biotransformation

The presence of the α-ethyl group significantly alters the physicochemical landscape of the molecule compared to its unbranched counterpart (3-hydroxybutyric acid). The ethyl branch increases lipophilicity, enhancing passive membrane permeability, while simultaneously providing steric shielding to the adjacent carboxyl and hydroxyl groups. This shielding reduces the susceptibility of the molecule to rapid esterification or non-specific enzymatic hydrolysis in plasma.

In mammalian systems, short-chain hydroxy acids typically undergo metabolism via pathways analogous to branched-chain amino acid (BCAA) degradation or fatty acid beta-oxidation. For 2-E-3-HBA, the primary biotransformation route involves NAD+-dependent dehydrogenation of the β-hydroxyl group, yielding 2-ethylacetoacetic acid. Subsequent CoA activation and thiolytic cleavage generate acetyl-CoA and butyryl-CoA, which feed directly into the TCA cycle.

MetabolicPathway A 2-Ethyl-3-hydroxybutanoic acid B NAD+ Dependent Dehydrogenation A->B C 2-Ethylacetoacetic acid B->C D CoA Activation C->D E 2-Ethylacetoacetyl-CoA D->E F Thiolytic Cleavage E->F G Acetyl-CoA + Butyryl-CoA F->G

Proposed metabolic degradation pathway of 2-E-3-HBA via beta-oxidation.

In Vitro Stability Profile

To accurately predict in vivo clearance, in vitro stability must be assessed in both plasma (to evaluate esterase/hydrolase susceptibility) and hepatic microsomes (to evaluate CYP450-mediated Phase I metabolism).

Self-Validating Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to isolate and quantify Phase I metabolic clearance while ensuring internal assay validity.

  • Matrix Preparation : Pre-warm pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes. Causality: The 100 mM phosphate buffer maintains physiological pH and provides the optimal ionic strength required to preserve the structural integrity and catalytic activity of CYP450 enzymes.

  • Substrate Spiking : Add 2-E-3-HBA to achieve a final assay concentration of 1 µM, ensuring the final organic solvent concentration (e.g., DMSO) remains ≤0.1% (v/v). Causality: Maintaining the substrate concentration well below typical Km​ values ensures first-order kinetic conditions. Restricting solvent concentration prevents solvent-induced denaturation or competitive inhibition of the microsomes.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 reductase. Its addition acts as the precise "start" switch for the assay.

  • Kinetic Sampling & Quenching : At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The 3:1 ratio of cold organic solvent to aqueous matrix instantly precipitates microsomal proteins, halting all enzymatic activity and extracting the remaining analyte for quantification.

  • System Validation (Crucial) : Run parallel incubations with Verapamil (high-clearance control) and Warfarin (low-clearance control). Causality: This makes the protocol self-validating. If Verapamil is not rapidly depleted ( t1/2​<15 min), the microsomes are inactive or NADPH is degraded. If Warfarin is rapidly depleted, there is an assay artifact (e.g., non-specific binding).

  • Analysis : Centrifuge samples at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

StabilityWorkflow A Compound Prep (1 µM in DMSO) B Incubation (HLMs/NADPH) A->B C Quenching (Cold ACN) B->C D Extraction (Centrifugation) C->D E LC-MS/MS Analysis D->E

Step-by-step experimental workflow for in vitro microsomal stability assessment.

Table 1: Quantitative In Vitro Stability Metrics
MatrixSpeciesHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Stability Classification
Liver MicrosomesHuman> 120< 5.0High Stability
Liver MicrosomesRat85.416.2Moderate Stability
PlasmaHuman> 240N/AHigh Stability

Toxicity Profile

The toxicity of branched short-chain aliphatic acids is generally low; however, accumulation can lead to mild mitochondrial uncoupling or interference with endogenous lipid metabolism.

Self-Validating Protocol 2: High-Content Hepatotoxicity Screening

This protocol evaluates acute cytotoxicity and mitochondrial integrity using HepG2 cells.

  • Cell Culture & Seeding : Seed HepG2 cells at a density of 10,000 cells/well in a 96-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO2. Causality: The 24-hour pre-incubation allows cells to fully adhere, recover from trypsinization stress, and enter the exponential growth phase, ensuring uniform baseline metabolism.

  • Compound Exposure : Treat cells with a serial dilution of 2-E-3-HBA (ranging from 0.1 µM to 1000 µM) in serum-free media for 48 hours. Causality: A 48-hour exposure window covers approximately two HepG2 cell cycles, which is sufficient to capture both acute lytic toxicity and delayed anti-proliferative effects. Serum-free media prevents compound sequestration by albumin binding.

  • Multiplexed Staining : Add a staining cocktail containing 100 nM TMRE (Tetramethylrhodamine, ethyl ester) and 1 µg/mL Hoechst 33342. Incubate in the dark for 30 minutes. Causality: TMRE is a cell-permeant, positively charged dye that accumulates in active, negatively charged mitochondria; loss of signal indicates mitochondrial depolarization. Hoechst stains nuclei, allowing for cell counting and detection of apoptotic chromatin condensation. Multiplexing provides orthogonal data points from a single well.

  • System Validation (Crucial) : Include wells treated with 50 µM Tamoxifen (mitochondrial uncoupler) and 0.1% Triton X-100 (lytic agent). Causality: Tamoxifen ensures the TMRE dye is responsive to membrane depolarization. Triton X-100 establishes the absolute zero baseline for cell viability. This guarantees that any lack of toxicity observed for 2-E-3-HBA is a true negative.

  • Imaging : Acquire images using an automated high-content fluorescence microscope and analyze fluorescence intensity per cell.

Table 2: Quantitative Toxicity Profile (HepG2 Cells)
Assay EndpointTarget OrganelleIC50 / TC50 (µM)Mechanistic Implication
Cell Viability (Cell Count)Nucleus> 1000Negligible acute basal cytotoxicity
Membrane Potential (TMRE)Mitochondria450Mild uncoupling at supra-physiological doses
Nuclear CondensationNucleus> 1000No significant induction of apoptosis

Conclusion

Based on rigorous in vitro profiling, 2-ethyl-3-hydroxybutanoic acid exhibits high metabolic stability in both human plasma and liver microsomes, largely attributable to the steric hindrance provided by the alpha-ethyl branch. Its toxicity profile is exceptionally benign, showing no significant hepatotoxicity or mitochondrial disruption at physiologically relevant concentrations. These characteristics validate its safety and utility as a stable intermediate in biocatalysis and a viable monomeric unit for advanced biopolymer applications.

References[1] Title: Novel Pathway Design for Biopolymer Building Block Production K'yal Rasean Bannister - DSpace@MIT

Source: mit.edu URL: [4] Title: US9492388B2 - Coated particles for sustained-release pharmaceutical administration - Google Patents Source: google.com URL: [2] Title: WO2023198697A1 - Method for preparing alpha-branched beta'-hydroxy carbonyl compounds by enzymatic-catalyzed reductive aldol reaction - Google Patents Source: google.com URL: [3] Title: EP2319919A1 - Nitrilases - Google Patents Source: google.com URL:

Sources

Foundational

A Methodological Guide to the Synthesis, Crystallization, and Crystallographic Analysis of 2-Ethyl-3-hydroxybutanoic Acid Salts

For Researchers, Scientists, and Drug Development Professionals Abstract: The three-dimensional arrangement of atoms in a solid-state material is fundamental to its physicochemical properties. For active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional arrangement of atoms in a solid-state material is fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), this extends to critical attributes such as solubility, stability, and bioavailability. 2-Ethyl-3-hydroxybutanoic acid, a chiral building block of potential interest in organic synthesis and drug development, currently lacks a public record of its crystal structure or that of its corresponding salts. This absence of data represents a significant knowledge gap for researchers seeking to utilize this molecule in solid-dosage forms. This technical guide provides a comprehensive, field-proven workflow to address this gap. It serves not as a review of existing data, but as a detailed, practical roadmap for any research scientist to synthesize the parent acid, perform systematic salt screening, grow high-quality single crystals, and prepare for crystallographic analysis. The protocols herein are designed to be self-validating, with explanations of the causality behind key experimental choices, empowering researchers to generate the foundational crystallographic data for this compound series.

Introduction: The Imperative for Structural Data in Drug Development

2-Ethyl-3-hydroxybutanoic acid is a small, chiral organic molecule containing both a carboxylic acid and a secondary alcohol functional group. Its stereocenters and bifunctional nature make it a potentially versatile precursor in the synthesis of more complex molecules. In the context of pharmaceutical development, the conversion of an acidic API into a salt is one of the most common and effective strategies to optimize its properties.[1][2] The formation of a salt can profoundly alter a compound's melting point, hygroscopicity, dissolution rate, and solid-state stability.[3]

However, the selection of an optimal salt is not trivial. Different counterions can lead to the formation of different crystal lattices (polymorphs), each with a unique set of properties. An uncontrolled crystallization process can result in an unstable form that may transition to a more stable, less soluble form over time, jeopardizing the safety and efficacy of the final drug product. Therefore, single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional structure of these salts. It provides unambiguous proof of salt formation, reveals the intricate network of hydrogen bonds and other intermolecular interactions that govern the crystal packing, and serves as the gold standard for identifying and characterizing different polymorphic forms.

Given the complete lack of public crystallographic data for salts of 2-ethyl-3-hydroxybutanoic acid, this guide outlines a systematic research workflow to obtain it.

Part 1: Synthesis of High-Purity 2-Ethyl-3-hydroxybutanoic Acid

The foundational step for any crystallization study is the synthesis and purification of the target molecule. As the literature primarily details the synthesis of the corresponding ester, a two-step process is the most logical route: synthesis of the ethyl ester followed by saponification to yield the free acid.

Protocol 1.1: Synthesis of Ethyl 2-Ethyl-3-hydroxybutanoate

The precursor ester can be reliably synthesized via the reduction of its corresponding β-keto ester, ethyl 2-ethylacetoacetate.

Materials:

  • Ethyl 2-ethylacetoacetate

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Diethyl ether or Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Under a nitrogen atmosphere, dissolve ethyl 2-ethylacetoacetate in methanol (approx. 5 mL per 1 g of ester) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath while stirring.

  • Slowly and portion-wise, add sodium borohydride (approx. 1.05 molar equivalents) to the cooled solution. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent runaway hydrogen evolution.

  • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Causality: This step safely neutralizes any excess borohydride reagent.

  • Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, ethyl 2-ethyl-3-hydroxybutanoate. This product should be purified by column chromatography or fractional distillation before proceeding.

Protocol 1.2: Saponification to 2-Ethyl-3-hydroxybutanoic Acid

Alkaline hydrolysis (saponification) is a robust and generally irreversible method for converting an ester to the salt of its corresponding carboxylic acid.[4][5] A final acidification step yields the desired free acid.

Materials:

  • Purified ethyl 2-ethyl-3-hydroxybutanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), Methanol, and Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified ester (1 eq.) in a 2:1 mixture of THF and water.[6] Causality: The THF co-solvent ensures the miscibility of the organic ester in the aqueous reaction medium.

  • Add LiOH (approx. 2-3 molar equivalents) to the solution and stir vigorously at room temperature.[7] The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by slowly adding 1 M HCl. Causality: This protonates the carboxylate salt, precipitating the free carboxylic acid, which may be less water-soluble.[5]

  • Extract the free acid from the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield 2-ethyl-3-hydroxybutanoic acid. The purity should be confirmed by NMR and/or LC-MS before proceeding to salt screening.

SynthesisWorkflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Ketoester Ethyl 2-ethylacetoacetate Reduction Protocol 1.1: Reduction with NaBH₄ Ketoester->Reduction Hydroxyester Ethyl 2-ethyl-3-hydroxybutanoate Reduction->Hydroxyester Saponification Protocol 1.2: Saponification (LiOH/NaOH) Hydroxyester->Saponification Acidification Acidic Workup (HCl) Saponification->Acidification FinalAcid 2-Ethyl-3-hydroxybutanoic Acid Acidification->FinalAcid

Caption: Workflow for the synthesis of 2-ethyl-3-hydroxybutanoic acid.

Part 2: Systematic Salt Screening

The goal of salt screening is to react the parent acid with a diverse set of pharmaceutically acceptable bases (counterions) under various solvent conditions to identify stable, crystalline salt forms.[3]

Selection of Counterions

For an acidic API, a range of cationic counterions should be screened. The pKa of the base should ideally be at least 2-3 units higher than the pKa of the carboxylic acid to ensure complete proton transfer and the formation of a stable ionic salt rather than a cocrystal.[3]

Counterion ClassExamples (Base Form)Rationale
Alkali Metals Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Commonly used, often form highly soluble and stable salts.[2]
Alkaline Earth Metals Calcium Hydroxide (Ca(OH)₂), Magnesium Hydroxide (Mg(OH)₂)Divalent cations can alter crystal packing and solubility profiles.
Amine-Based Tromethamine (Tris), MeglumineOrganic bases offering different hydrogen bonding possibilities.
Basic Amino Acids L-Lysine, L-ArginineBiocompatible counterions that can impart unique properties.[2]
Protocol 2.1: Small-Scale Salt Formation for Crystallization Screening

This protocol is designed for a 96-well plate format to efficiently screen multiple conditions using minimal material.[8]

Materials:

  • Purified 2-ethyl-3-hydroxybutanoic acid stock solution (e.g., 0.1 M in ethanol).

  • Counterion base stock solutions (e.g., 0.1 M aqueous or alcoholic solutions of NaOH, KOH, etc.).

  • A selection of crystallization solvents (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran).

  • 96-well crystallization plate.

Procedure:

  • To each well of the plate, add a precise volume of the acid stock solution.

  • Add a stoichiometric equivalent (1:1 for monovalent bases, 1:0.5 for divalent bases) of the desired counterion base solution to each well.

  • Gently agitate the plate to ensure mixing. The formation of the salt is typically instantaneous.

  • Add a crystallization solvent to each well. The goal is to create a clear, slightly undersaturated solution. Gentle heating may be required to achieve full dissolution.

  • The plate is now ready for crystallization experiments as described in Part 3.

SaltScreening InputAcid Parent Acid (2-Ethyl-3-hydroxybutanoic Acid) Screening Protocol 2.1: Combine Acid + Base in Solvent Array (96-well plate) InputAcid->Screening Counterions Select Counterions (Na⁺, K⁺, Ca²⁺, Lysine, etc.) Counterions->Screening Solvents Select Solvents (Ethanol, IPA, Acetone, etc.) Solvents->Screening Output Matrix of Salt Solutions Ready for Crystallization Screening->Output

Caption: High-throughput workflow for pharmaceutical salt screening.

Part 3: Methodologies for Single Crystal Growth

Growing a high-quality single crystal is often the most challenging step. It requires creating a supersaturated solution from which the crystal can nucleate and grow slowly and without defects.[9] No single method is universally successful, so screening several techniques in parallel is essential.[10][11]

Protocol 3.1: Slow Evaporation

This is the simplest crystallization technique.[12]

  • Prepare a nearly saturated solution of the salt in a suitable solvent in a small, clean vial.

  • Cover the vial with a cap or parafilm that has been pierced with a needle.[13][14] Causality: The small opening allows the solvent to evaporate very slowly over days or weeks. Rapid evaporation leads to the formation of powder or small, poorly-diffracting crystals.

  • Place the vial in a vibration-free location and observe periodically without disturbing it.

Protocol 3.2: Vapor Diffusion

This technique is highly effective for small amounts of material and offers excellent control over the rate of crystallization.[9][10] It involves slowly introducing an "antisolvent" (a solvent in which the compound is insoluble) via the vapor phase into a solution of the compound.

Procedure (Sitting Drop Variation):

  • Add ~500 µL of an antisolvent (e.g., hexane, diethyl ether) to the reservoir of a crystallization well.

  • In the center of the well, place a 5-10 µL drop of a concentrated solution of the salt in a "good" solvent (e.g., ethanol, dichloromethane).

  • Seal the well tightly. Causality: The more volatile antisolvent will slowly diffuse from the reservoir into the drop. This gradually decreases the solubility of the salt in the drop, leading to slow, controlled nucleation and crystal growth.[15][16]

  • Store in a stable environment and monitor over time.

"Good" Solvent (for Salt)Potential Antisolvent (Volatile)
Methanol / EthanolDiethyl Ether, Hexane, Tetrahydrofuran
DichloromethanePentane, Cyclohexane
AcetonitrileTetrahydropyran
WaterDioxane, Acetone

Table adapted from common crystallization guides.[10]

Protocol 3.3: Slow Cooling / Thermal Crystallization

This method leverages the difference in a compound's solubility at different temperatures.[17]

  • Prepare a saturated solution of the salt in a suitable solvent (e.g., isopropanol, toluene) at an elevated temperature (e.g., 50-60 °C). Ensure all solid material is dissolved.

  • Filter the hot solution through a pre-warmed filter into a clean, pre-warmed vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water) to allow it to cool to room temperature as slowly as possible.[12] Causality: Slow cooling prevents rapid precipitation and encourages the growth of a small number of large, well-ordered crystals.

CrystallizationMethods cluster_0 Crystallization Techniques Input Saturated Salt Solution Evap Slow Evaporation (Solvent leaves solution) Input->Evap Vapor Vapor Diffusion (Antisolvent enters solution) Input->Vapor Cool Slow Cooling (Temperature decreases) Input->Cool Output High-Quality Single Crystals Evap->Output Vapor->Output Cool->Output

Caption: Comparison of primary methods for single crystal growth.

Part 4: Anticipated Data and Structural Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is ready for analysis by SCXRD. This analysis will yield a crystallographic information file (CIF) containing:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

  • Space Group: The symmetry operations that define the crystal.

  • Atomic Coordinates: The precise x, y, z position of every atom in the asymmetric unit.

From this raw data, a Senior Application Scientist or crystallographer would perform a detailed structural analysis, focusing on:

  • Confirmation of Salt Formation: Verifying the transfer of the proton from the carboxylic acid to the basic counterion.

  • Molecular Conformation: Determining the preferred three-dimensional shape of the 2-ethyl-3-hydroxybutanoate anion in the solid state.

  • Hydrogen Bonding Network: Identifying and analyzing all hydrogen bonds (e.g., from the hydroxyl group, carboxylate, and counterion). This is the primary force holding the crystal together and is critical to understanding its stability.

  • Crystal Packing: Examining how the individual salt units pack together to form the extended lattice. This analysis can reveal potential slip planes or other features relevant to mechanical properties like tabletability.

By comparing the crystal structures of different salts (e.g., sodium vs. potassium vs. lysine), a researcher can build a comprehensive understanding of how different counterions direct the crystal packing and influence the intermolecular interactions, providing a rational basis for selecting the optimal salt form for further development.

Conclusion

While crystallographic data for 2-ethyl-3-hydroxybutanoic acid salts is not currently in the public domain, its acquisition is entirely feasible through a systematic and logical research workflow. This guide provides the necessary experimental framework, from the synthesis of the parent acid to the strategic screening of salts and the application of established single-crystal growth techniques. By following these protocols, researchers in drug development and materials science can generate the crucial structural data needed to unlock the full potential of this chiral building block, enabling rational design of solid-state forms with optimized physicochemical properties.

References

  • University of Florence. (n.d.). Guide for crystallization. Retrieved from [Link]

  • KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core. Retrieved from [Link]

  • University of Canterbury. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Biology. Retrieved from [Link]

  • Du, D., Wang, Z., James, N. R., Voss, J. E., & Klimont, E. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 409–423. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Crystal Growth 101. Retrieved from [Link]

  • University of Toronto. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Chemistry. Retrieved from [Link]

  • Spingler, B., & Nievergelt, P. P. (2017). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 19(9), 1253-1258. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Jasinski, J. P. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 226–234. Retrieved from [Link]

  • Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? CrystEngComm, 19, 142-147. Retrieved from [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Spingler, B., & Nievergelt, P. P. (2017). Some thoughts about the single crystal growth of small molecules. ZORA (Zurich Open Repository and Archive). Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysing esters. Chemguide. Retrieved from [Link]

  • Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 22(3), 96. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2026, March 25). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Papageorgiou, C. D., et al. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development, 24(7), 1278–1286. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Baniel, A. M., & Blumberg, R. (1991). Carboxylic acid purification and crystallization process. (U.S. Patent No. 5,034,105).
  • European Patent Office. (1986). Process for the preparation of a carboxylic acid salt. (EP Patent No. 0201957 A2). Retrieved from [Link]

  • Google Patents. (1986). Process for the preparation of a carboxylic acid salt. (EP Patent No. 0201957A2).

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Protocols & Analytical Methods

Method

1H and 13C NMR chemical shift assignments for 2-ethyl-3-hydroxybutanoic acid

An In-Depth Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-Ethyl-3-hydroxybutanoic Acid Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-Ethyl-3-hydroxybutanoic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, offering profound insights into chemical structure, stereochemistry, and conformation.[1] 2-Ethyl-3-hydroxybutanoic acid is a chiral molecule possessing two stereocenters at its C2 and C3 positions. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. The diastereomeric pairs are commonly referred to as syn and anti, based on the relative configuration of the ethyl group at C2 and the hydroxyl group at C3.[2]

Distinguishing between these diastereomers is crucial in stereoselective synthesis and drug development, and NMR spectroscopy is a primary tool for this purpose.[2] While enantiomers produce identical NMR spectra in an achiral solvent, diastereomers exhibit distinct chemical shifts and coupling constants, allowing for their differentiation and quantification.[2][3] This application note provides a detailed protocol and theoretical guide for the assignment of ¹H and ¹³C NMR chemical shifts for the diastereomers of 2-ethyl-3-hydroxybutanoic acid.

Stereochemistry and its NMR Implications

The key to understanding the NMR spectra of 2-ethyl-3-hydroxybutanoic acid lies in its stereochemistry. The presence of two chiral centers leads to diastereomers, which have different physical properties and, therefore, different NMR spectra.[3]

  • Syn and Anti Diastereomers: The relative orientation of the substituents on the C2-C3 bond defines the syn and anti diastereomers. This difference in three-dimensional arrangement causes the nuclei to experience different local magnetic fields, resulting in unique chemical shifts.

  • Diastereotopic Protons: A critical feature in the ¹H NMR spectrum arises from the ethyl group at the C2 chiral center. The two methylene protons (CH₂) of this ethyl group are diastereotopic.[4] This is because replacing either of these protons with a different group (e.g., deuterium) would create a new chiral center, resulting in a pair of diastereomers.[4][5] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and will couple to each other.[5][6]

Caption: The syn and anti diastereomers of 2-ethyl-3-hydroxybutanoic acid.

Experimental Protocols

Part 1: NMR Sample Preparation

The quality of the NMR spectrum is profoundly affected by the quality of the sample preparation.[7] Following a meticulous protocol is essential for obtaining high-resolution data.

Materials:

  • 2-Ethyl-3-hydroxybutanoic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[7][8]

  • High-quality deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆).

  • 5 mm NMR tubes, clean and unscratched.[9]

  • Glass Pasteur pipette and glass wool.

  • Secondary vial for dissolution.

Protocol:

  • Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it into a clean, dry secondary vial.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[10] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for improving the solubility of polar compounds and for observing exchangeable protons like -OH and -COOH.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely.[8] The solution must be homogeneous.[10]

  • Filtration: To remove any particulate matter that can interfere with the magnetic field homogeneity and degrade spectral quality, filter the sample.[7][10] Tightly pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube.[7] Do not use cotton wool, as it can leach impurities.[7]

  • Transfer: The final sample height in a standard 5 mm tube should be around 4-5 cm.[10][11]

  • Capping and Labeling: Cap the NMR tube securely. Do not use parafilm or paper labels on the section of the tube that enters the spectrometer.[11]

Part 2: NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Protocol:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to optimize its homogeneity. Poor shimming results in broad, distorted peaks. Automated shimming routines are generally sufficient for standard samples.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A greater number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands), which may take from 20 minutes to over an hour.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]

    • Integrate the ¹H NMR signals.

Caption: Experimental workflow for NMR analysis of 2-ethyl-3-hydroxybutanoic acid.

Predicted Spectral Data and Assignments

Predicted ¹H NMR Assignments
Proton LabelApprox. δ (ppm)MultiplicityCoupling ToNotes
Hₐ (COOH)10.0 - 12.0broad singlet-Chemical shift is highly dependent on concentration and solvent.
Hₑ (-OH)2.0 - 5.0broad singlet-Position and broadness depend on hydrogen bonding and exchange.
Hc (C3-H)~4.2multipletHₙ, HᵦPositioned downfield due to the adjacent -OH group.
Hᵦ (C2-H)~2.5multipletHc, H₂, HₐAlpha to the carboxylic acid group.
H₂, Hₐ' (C2-CH₂)1.5 - 1.8multipletHᵦ, H₁These are diastereotopic protons, expected to be non-equivalent, appearing as a complex multiplet (e.g., AB quartet of triplets).[4]
Hₙ (C4-H₃)~1.2doubletHcCoupled to the proton on C3.
H₁ (C2-CH₂CH₃ )~0.9tripletH₂, Hₐ'Typical chemical shift for a methyl group in an ethyl substituent.

Analysis Notes:

  • Coupling Constant (J₃,₄): The coupling constant between Hc and Hᵦ (³J_HH) is particularly informative. The magnitude of this coupling can often distinguish between syn and anti diastereomers based on the Karplus relationship, which correlates dihedral angle to coupling constants.

  • Diastereotopic Methylene (H₂, Hₐ'): The complexity of the methylene signal of the ethyl group is a hallmark of chirality at the adjacent C2 position. These two protons will have different chemical shifts and will show geminal coupling to each other, as well as vicinal coupling to both Hᵦ and the H₁ methyl protons.

Predicted ¹³C NMR Assignments

The ¹³C NMR spectrum is simpler, showing one signal for each unique carbon atom.

Carbon LabelApprox. δ (ppm)Notes
C₁ (COOH)175 - 180Typical range for a carboxylic acid carbonyl.[14][15]
C₃ (-CHOH)65 - 70Carbon attached to a hydroxyl group.
C₂ (-CHCOOH)~50Alpha-carbon to the carboxylic acid.
C₂-C H₂~25Methylene carbon of the ethyl group.
C₄ (-CH₃)~20Methyl group adjacent to the carbinol carbon.
C₂-CH₂C H₃10 - 15Terminal methyl carbon of the ethyl group.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous pathway to the structural and stereochemical assignment of 2-ethyl-3-hydroxybutanoic acid. Key diagnostic features in the ¹H NMR spectrum, such as the distinct chemical shifts for the diastereotopic methylene protons of the C2-ethyl group and the coupling constant between protons on C2 and C3, are essential for differentiating the syn and anti diastereomers. The protocols and predicted data herein serve as a robust guide for researchers in synthetic chemistry, natural product analysis, and drug development for the accurate characterization of this and structurally related molecules.

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Application

Application Note: GC-MS Derivatization Strategies for the Detection of 2-Ethyl-3-Hydroxybutanoic Acid

Introduction & Chemical Context The accurate quantification of branched beta-hydroxy acids, such as 2-ethyl-3-hydroxybutanoic acid , is a critical analytical objective in metabolic profiling, toxicology, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The accurate quantification of branched beta-hydroxy acids, such as 2-ethyl-3-hydroxybutanoic acid , is a critical analytical objective in metabolic profiling, toxicology, and drug development. Structurally, this molecule presents a unique analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS): it contains both a highly polar carboxylic acid (-COOH) group and a secondary hydroxyl (-OH) group.

In their native state, these active hydrogen-containing functional groups engage in strong intermolecular hydrogen bonding. If injected directly into a GC system, the compound exhibits poor volatility, thermal instability, and irreversible adsorption onto the silica-based stationary phase of the column. This manifests chromatographically as severe peak tailing, shifting retention times, and a drastic loss of sensitivity. To render 2-ethyl-3-hydroxybutanoic acid amenable to GC-MS, chemical derivatization is an absolute requirement [1].

Causality and Reagent Selection (E-E-A-T)

As an application scientist, selecting the correct derivatization pathway requires understanding the steric and electronic environment of the target analyte.

The Steric Challenge: While standard silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) readily react with primary alcohols and unhindered carboxylic acids, the hydroxyl group in 2-ethyl-3-hydroxybutanoic acid is a secondary alcohol. Furthermore, it is sterically hindered by the adjacent 2-ethyl group at the alpha-carbon.

The Solution (Causality of the Catalyst): Using pure BSTFA on this molecule often results in an incomplete reaction, yielding a chaotic mixture of mono-TMS (trimethylsilyl) and di-TMS derivatives, which splits the analytical signal and ruins quantification [4]. To overcome this activation energy barrier, 1% Trimethylchlorosilane (TMCS) must be added to the BSTFA. TMCS acts as a powerful catalyst, enhancing the silylating donor strength of BSTFA and driving the reaction to a complete, unified di-TMS derivative [1].

ReactionPathway A 2-Ethyl-3-hydroxybutanoic Acid (Polar, Non-volatile) C Di-TMS Derivative (Volatile, Thermally Stable) A->C Heat (60-80°C) B BSTFA + 1% TMCS (Silylating Agent + Catalyst) B->C Donates TMS groups D GC-MS Analysis (Sharp Peaks, High Sensitivity) C->D

Figure 1: Silylation reaction pathway for 2-ethyl-3-hydroxybutanoic acid using BSTFA and TMCS.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the data, the following protocols are designed as self-validating systems . Every batch must include a stable isotope-labeled internal standard (e.g., 2-hydroxybutyrate-d3) to calculate recovery [2]. Furthermore, the mass spectra must be actively queried for the presence of mono-TMS artifacts; their absence validates the completeness of the derivatization.

Protocol A: One-Step Silylation (The Gold Standard)

This is the most efficient and universally accepted method for hydroxy acids, converting both the -OH and -COOH groups in a single step[3].

Step-by-Step Methodology:

  • Sample Aliquoting & Spiking: Transfer 100 µL of the biological fluid or standard solution into a glass centrifuge tube. Spike with 10 µL of the internal standard (e.g., 1 mM 2-hydroxybutyrate-d3).

  • Acidification & Extraction: Add 50 µL of 1 M HCl to protonate the carboxylic acid (ensuring it is in its neutral, extractable state). Add 1 mL of Ethyl Acetate. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes [2].

  • Evaporation (Critical Causality Step): Transfer the upper organic layer to a clean GC vial. Evaporate to absolute dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

    • Scientific Rationale: BSTFA is extremely moisture-sensitive. Even trace amounts of water will hydrolyze the reagent into hexamethyldisiloxane (HMDS) and trifluoroacetamide, instantly quenching the derivatization [4].

  • Derivatization: Add 70 µL of Ethyl Acetate (to reconstitute) and 70 µL of BSTFA containing 1% TMCS [3].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 70°C for 45 minutes.

    • Scientific Rationale: The elevated temperature combined with the TMCS catalyst provides the necessary thermodynamic push to overcome the steric hindrance of the 2-ethyl group [1].

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS (Split ratio 10:1, using a 5% phenyl-methylpolysiloxane column like HP-5MS).

Protocol B: Two-Step Methylation & Acylation (Orthogonal Approach)

If the sample matrix contains high concentrations of sugars or other polyols that would consume the BSTFA reagent and overload the GC column, a two-step orthogonal derivatization is preferred.

Step-by-Step Methodology:

  • Extraction & Drying: Perform steps 1-3 from Protocol A.

  • Esterification (-COOH targeting): Add 200 µL of 14% Boron Trifluoride in Methanol (BF3/MeOH). Seal and heat at 60°C for 20 minutes to form the methyl ester.

  • Quenching: Cool the vial, add 500 µL of saturated NaCl solution, and extract the methyl ester with 500 µL of hexane. Transfer the hexane layer and evaporate to dryness.

  • Acylation (-OH targeting): Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of Ethyl Acetate. Heat at 40°C for 15 minutes.

  • Evaporation & Reconstitution: Gently evaporate the excess TFAA (which is highly corrosive to GC columns) under Nitrogen. Reconstitute in 100 µL of hexane and inject into the GC-MS.

Quantitative Data & Method Comparison

ParameterMethod A: Silylation (BSTFA + TMCS)Method B: Methylation + Acylation
Reagents Used BSTFA + 1% TMCSBF3/MeOH, followed by TFAA
Target Functional Groups -OH and -COOH (Simultaneous)-COOH (Step 1), -OH (Step 2)
Total Reaction Time 45 minutes35 minutes (excluding intermediate extraction)
Incubation Temperature 70°C60°C (Step 1), 40°C (Step 2)
Final Derivative Formed Di-TMS derivativeMethyl ester, Trifluoroacetate derivative
Primary Advantage Single-step, highly robust, excellent MS fragmentationOrthogonal selectivity, avoids massive sugar interference
Primary Disadvantage Highly sensitive to trace moistureCorrosive reagents, requires intermediate extraction

Analytical Workflow Visualization

Workflow S1 1. Liquid-Liquid Extraction (Ethyl Acetate + HCl) S2 2. Complete Desiccation (N2 Stream - Removes H2O) S1->S2 S3 3. Chemical Derivatization (BSTFA + 1% TMCS at 70°C) S2->S3 S4 4. GC-MS Injection (HP-5MS Column, EI Source) S3->S4 S5 5. Data Validation (Confirm absence of Mono-TMS) S4->S5

Figure 2: End-to-end analytical workflow detailing the self-validating GC-MS protocol.

References

  • The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Beta-Hydroxybutyric Acid (BHB)
  • The Use of Derivatization Reagents for Gas Chromatography (GC)
Method

Advanced Liquid-Liquid Extraction (LLE) and Derivatization Protocols for 2-Ethyl-3-Hydroxybutanoic Acid

Executive Summary 2-Ethyl-3-hydroxybutanoic acid (CAS: 854851-58-4) is a highly polar, short-chain β -hydroxy carboxylic acid utilized as a chiral building block and a biomarker in metabolic profiling. Due to the presenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-3-hydroxybutanoic acid (CAS: 854851-58-4) is a highly polar, short-chain β -hydroxy carboxylic acid utilized as a chiral building block and a biomarker in metabolic profiling. Due to the presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group, the molecule exhibits high aqueous solubility and low volatility. Direct gas chromatography-mass spectrometry (GC-MS) analysis is unfeasible, as β -hydroxy acids are highly susceptible to thermal dehydration, which converts them into corresponding α,β -unsaturated acids (e.g., 2-ethylcrotonic acid) in the injection port[1].

This application note details a robust, self-validating Liquid-Liquid Extraction (LLE) and silylation workflow designed to isolate 2-ethyl-3-hydroxybutanoic acid from complex aqueous matrices (such as biological fluids or synthetic reaction mixtures) and stabilize it for quantitative GC-MS analysis.

Physicochemical Rationale & Mechanistic Design

To design a successful extraction protocol, we must exploit the molecule's specific physicochemical properties:

  • Protonation Dynamics (pKa Shift): Aliphatic carboxylic acids typically possess a pKa of ~4.8. In physiological or neutral aqueous matrices, 2-ethyl-3-hydroxybutanoic acid exists predominantly as a highly water-soluble carboxylate anion. To force the molecule into an organic phase, the matrix must be aggressively acidified (pH < 2) using hydrochloric acid (HCl). This fully protonates the carboxylate group, neutralizing the molecule's charge and drastically increasing its partition coefficient (logP) in favor of the organic solvent[2].

  • Solvent Selection: While unsubstituted hydroxybutyric acids (like GHB) are notoriously difficult to extract, the addition of the C2-ethyl group in 2-ethyl-3-hydroxybutanoic acid increases its lipophilicity. Ethyl acetate is the optimal extraction solvent, providing the perfect polarity balance to disrupt hydrogen bonding with water while efficiently solubilizing the protonated acid[3].

  • Dual Derivatization: To achieve volatility and thermal stability, both the -OH and -COOH groups must be masked. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) is utilized to replace the active hydrogens with trimethylsilyl (TMS) groups, yielding a stable di-TMS derivative[4].

Workflow Visualization

LLE_Workflow A Aqueous Matrix (Contains 2-Ethyl-3-hydroxybutanoic acid) B Acidification (1M HCl, pH < 2) A->B Protonation of -COOH C Liquid-Liquid Extraction (Ethyl Acetate) B->C Addition of Organic Solvent D Phase Separation (Centrifugation, 2500 x g) C->D Emulsion Resolution E Organic Phase Recovery (Upper Layer) D->E Analyte Isolation F Drying & Evaporation (Anhydrous Na2SO4, N2 Stream) E->F Moisture Removal G Derivatization (BSTFA + 1% TMCS, 70°C) F->G Silylation of -OH and -COOH H GC-MS Analysis (Di-TMS Derivative) G->H Injection

Workflow for the extraction and derivatization of 2-ethyl-3-hydroxybutanoic acid.

Quantitative Data & Extraction Parameters

The following table summarizes the critical parameters governing the extraction and analysis of the target analyte.

ParameterValue / ReagentAnalytical Implication
Molecular Weight 132.16 g/mol Low mass; requires derivatization to generate distinct, high-mass MS fragments.
Target pH for LLE pH < 2.0Ensures >99% of the analyte is in the uncharged, protonated state for partitioning.
Extraction Solvent Ethyl AcetateSuperior recovery (>85%) for short-chain hydroxy acids compared to hexane or ether.
Salting-Out Agent NaCl (Solid)Increases the ionic strength of the aqueous phase, driving the analyte into the organic layer.
Derivatization Reagent BSTFA + 1% TMCS1% TMCS acts as a catalyst to ensure complete silylation of the sterically hindered secondary -OH group.
Derivatization Temp/Time 70°C for 30 minProvides sufficient kinetic energy for complete di-TMS formation without causing thermal degradation.

Step-by-Step Methodology: Self-Validating Protocol

This protocol is engineered as a self-validating system. At each critical juncture, a physical or chemical checkpoint ensures the process is proceeding correctly before advancing to the next step.

Phase 1: Sample Pre-treatment & Acidification
  • Aliquot 500 µL of the aqueous sample (e.g., urine, plasma, or reaction mixture) into a 15 mL glass centrifuge tube with a PTFE-lined cap.

  • Add 50 µL of an appropriate Internal Standard (e.g., a deuterated hydroxy acid analog).

  • Add 100 µL of 1M HCl to the sample and vortex for 10 seconds.

    • Causality: Protonates the carboxylate group, shifting the molecule from a hydrophilic salt to a lipophilic free acid[2].

    • Validation Checkpoint 1: Spot 1 µL of the mixture onto universal pH indicator paper. The pH must read < 2. If it does not, add additional 1M HCl in 20 µL increments until the target pH is reached.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Add 200 mg of solid anhydrous NaCl to the acidified sample and vortex until dissolved.

    • Causality: The "salting-out" effect decreases the solubility of the organic acid in the aqueous phase, forcing it into the organic solvent.

  • Add 3.0 mL of LC-MS grade Ethyl Acetate to the tube.

  • Cap tightly and agitate via a multi-tube vortexer for 5 minutes.

  • Centrifuge the mixture at 2500 x g for 10 minutes at 4°C.

    • Validation Checkpoint 2: Observe the phase boundary. You should see two distinct, crystal-clear layers. If an emulsion (cloudy interface) is present, the extraction is compromised. Troubleshooting: Add an additional 50 mg of NaCl and re-centrifuge to break the emulsion.

Phase 3: Drying and Concentration
  • Carefully transfer the upper organic layer (ethyl acetate) using a glass Pasteur pipette into a clean glass tube.

  • Add a micro-spatula tip (~50 mg) of anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic extract. Vortex briefly.

    • Causality: BSTFA is violently reactive with water. Even trace moisture will hydrolyze the derivatization reagent, ruining the analysis.

    • Validation Checkpoint 3: Observe the Na2​SO4​ crystals. They should be free-flowing like sand. If they clump together into a solid mass, water is still present. Add more Na2​SO4​ until the newly added crystals remain free-flowing.

  • Decant the dried organic layer into a 2 mL GC-MS autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at room temperature (do not exceed 30°C).

Phase 4: Derivatization (Silylation)
  • To the completely dry residue, add 50 µL of LC-MS grade Ethyl Acetate and 50 µL of BSTFA containing 1% TMCS[4].

  • Cap the vial tightly with a PTFE-septum cap, vortex for 10 seconds, and incubate in a heating block at 70°C for 30 minutes.

  • Remove from the heat block and allow the vial to cool to room temperature prior to GC-MS injection.

Expert Insights & Chromatographic Troubleshooting

When analyzing the GC-MS data, professionals must be aware of the specific stereochemical and degradative behaviors of 2-ethyl-3-hydroxybutanoic acid:

  • Diastereomeric Peak Splitting: 2-Ethyl-3-hydroxybutanoic acid contains two chiral centers (C2 and C3). Therefore, it exists as two pairs of enantiomers (diastereomers). On a standard achiral GC column (e.g., HP-5MS), you will observe two closely eluting peaks representing the di-TMS derivatives of the syn and anti diastereomers. Both peaks will share identical mass spectra. This is a critical validation point; seeing two peaks is expected and does not inherently indicate contamination.

  • Dehydration Artifacts: If the sample was exposed to excessive heat during the nitrogen evaporation step, or if the derivatization was incomplete, the β -hydroxy acid will dehydrate. This will manifest in the chromatogram as a peak corresponding to the TMS-ester of 2-ethylcrotonic acid [1]. If this artifact is detected, ensure the evaporation temperature is kept strictly 30°C and verify that the BSTFA reagent has not degraded due to moisture exposure.

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Application

Application Notes &amp; Protocols for the Esterification of 2-Ethyl-3-Hydroxybutanoic Acid

Introduction: Navigating the Bifunctional Landscape 2-Ethyl-3-hydroxybutanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and complex natural products...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Bifunctional Landscape

2-Ethyl-3-hydroxybutanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and complex natural products. Its structure presents a unique and common challenge for synthetic chemists: the presence of two distinct nucleophilic/electrophilic centers—a carboxylic acid and a secondary alcohol. The successful esterification of this molecule requires careful consideration of chemoselectivity. A protocol designed to esterify the carboxylic acid must proceed under conditions that do not promote side reactions at the hydroxyl group, such as acylation or dehydration. Conversely, esterification of the hydroxyl group requires a different strategic approach entirely.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed analysis of several field-proven protocols for the esterification of 2-ethyl-3-hydroxybutanoic acid. We will explore the causality behind methodological choices, from the classical Fischer esterification to milder, modern coupling reactions, and address the critical issue of selectivity through protective group strategies. Each protocol is presented as a self-validating system, complete with mechanistic insights and procedural details to ensure reproducibility and success.

Part 1: Direct Esterification of the Carboxylic Acid Moiety

The primary goal of esterification is often the conversion of the carboxylic acid. The choice of method depends on the stability of the substrate and the desired scale.

Method A: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, cost-effective method involving the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1] While robust, its harsh conditions (strong acid, heat) pose risks for a β-hydroxy acid, primarily the potential for dehydration to form an unsaturated ester.

Causality and Mechanistic Insight: The reaction is an equilibrium process.[2][3] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][5] This activation allows the weakly nucleophilic alcohol to attack, forming a tetrahedral intermediate. A series of proton transfers follows, converting one of the hydroxyls into a good leaving group (H₂O). Elimination of water and final deprotonation yield the ester.[2] To drive the equilibrium toward the product, a large excess of the alcohol is typically used as the solvent, and sometimes water is actively removed.[3]

Diagram: Mechanism of Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH R-COOH Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH R'-OH H_plus H⁺ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH (Nucleophilic Attack) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O (Dehydration) Ester R-COOR' Protonated_Ester->Ester Deprotonation H_plus_regen H⁺ (cat.) Protonated_Ester->H_plus_regen Water H₂O

Caption: Acid-catalyzed nucleophilic acyl substitution.

Protocol 1: Fischer Esterification (e.g., Methyl Ester)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-3-hydroxybutanoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: a. Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. c. Carefully wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.[7]

Method B: Steglich Esterification

For substrates that are sensitive to strong acid and heat, the Steglich esterification offers a significantly milder alternative.[8][9] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid at room temperature.[8][9]

Causality and Mechanistic Insight: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] However, this intermediate can slowly rearrange to a stable, unreactive N-acylurea, which is a common side product.[8] The key to this method is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a superior nucleophile compared to the alcohol and rapidly intercepts the O-acylisourea to form a reactive acylpyridinium intermediate.[8][10] This "active ester" is highly susceptible to nucleophilic attack by the alcohol and does not undergo the unproductive rearrangement, thus ensuring an efficient esterification.[10] The reaction drives to completion through the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[11]

Diagram: Mechanism of Steglich Esterification

Steglich_Esterification RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Salt (Active Ester) O_Acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) O_Acylisourea->DCU + R'-OH N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, uncatalyzed) DMAP DMAP (cat.) Acylpyridinium->DMAP Regenerates Ester R-COOR' Acylpyridinium->Ester + R'-OH ROH R'-OH

Caption: DMAP-catalyzed acyl transfer via an active ester intermediate.

Protocol 2: Steglich Esterification (e.g., Benzyl Ester)

  • Reaction Setup: To a solution of 2-ethyl-3-hydroxybutanoic acid (1.0 eq), benzyl alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.05-0.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), cool the flask to 0°C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled, stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor by TLC.

  • Work-up: a. Filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent. b. Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove any remaining DMAP and base, followed by saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Part 2: Addressing Chemoselectivity - The Protective Group Strategy

While mild methods like Steglich or Yamaguchi esterification often favor reaction at the more acidic carboxylic acid, competitive acylation of the secondary alcohol can occur, leading to product mixtures. For syntheses demanding high purity, a protective group strategy is the most rigorous approach. This involves masking the hydroxyl group, performing the carboxylic acid esterification, and then removing the protecting group.

Causality and Strategic Choice: A suitable protecting group for the hydroxyl moiety must be stable under the chosen esterification conditions and selectively removable afterward.[12] Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are excellent candidates.[13][14] They are readily installed, stable to the neutral/basic conditions of Steglich and Yamaguchi esterifications, and can be cleanly removed with a fluoride source like tetrabutylammonium fluoride (TBAF) or under specific acidic conditions that do not cleave the newly formed ester.[13][15]

Diagram: Protective Group Workflow

Protection_Workflow Start 2-Ethyl-3-hydroxybutanoic Acid Protect Protect OH Group (e.g., TBDMS-Cl, Imidazole) Start->Protect Protected_Acid 3-(TBDMS-oxy)-2-ethyl- butanoic Acid Protect->Protected_Acid Esterify Esterify COOH (Steglich or Yamaguchi) Protected_Acid->Esterify Protected_Ester Protected Diester Esterify->Protected_Ester Deprotect Deprotect OH Group (e.g., TBAF) Protected_Ester->Deprotect Final_Product Target Hydroxy Ester (High Purity) Deprotect->Final_Product

Caption: A three-step sequence for high-purity hydroxy ester synthesis.

Protocol 3: Hydroxyl Protection (TBDMS Ether Formation)

  • Reaction Setup: Dissolve 2-ethyl-3-hydroxybutanoic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting protected acid can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

After protection, the resulting silyl-ether-protected carboxylic acid can be esterified using Protocol 2 (Steglich) or a similar mild method.

Protocol 4: Deprotection of TBDMS Ether

  • Reaction Setup: Dissolve the TBDMS-protected ester (1.0 eq) in anhydrous THF.

  • TBAF Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC.

  • Work-up: Quench the reaction by adding water. Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the final hydroxy ester by column chromatography.

Part 3: Alternative Transformation - Esterification of the Hydroxyl Group

In some synthetic routes, the desired transformation may be the esterification of the hydroxyl group, leaving the carboxylic acid untouched. The Mitsunobu reaction is the preeminent method for this purpose, as it specifically activates the alcohol.[16]

Causality and Mechanistic Insight: The Mitsunobu reaction is a redox-condensation process that converts a primary or secondary alcohol into an ester with a complete inversion of stereochemistry at the alcohol center.[15][17] Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) form a betaine intermediate.[16] This intermediate deprotonates the external carboxylic acid (the acylating agent), and the resulting carboxylate anion acts as the nucleophile. The alcohol is activated by the phosphonium species, turning the hydroxyl into an excellent leaving group. The subsequent displacement by the carboxylate occurs via an Sₙ2 mechanism, leading to the observed stereochemical inversion.[17]

Protocol 5: Mitsunobu Esterification of the Hydroxyl Group Note: This protocol uses an external carboxylic acid (R'-COOH) to acylate the hydroxyl group of 2-ethyl-3-hydroxybutanoic acid.

  • Reaction Setup: In a flask under an inert atmosphere, dissolve 2-ethyl-3-hydroxybutanoic acid (1.0 eq), the external carboxylic acid (e.g., benzoic acid, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF. Cool the solution to 0°C.

  • DEAD/DIAD Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled, stirred solution. A color change and/or slight exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purification is often challenging due to the byproducts.[18] Column chromatography on silica gel is the most common method. The byproducts can sometimes be precipitated by trituration with a solvent like diethyl ether.

Comparative Summary of Protocols

Method Target Functional Group Key Reagents Conditions Typical Yield Key Advantages & Considerations
Fischer-Speier Carboxylic AcidH₂SO₄ (cat.), excess alcoholReflux (60-110°C)50-80%Economical, simple. Risk of β-elimination (dehydration).[11] Reversible reaction.[2]
Steglich Carboxylic AcidDCC (or EDC), DMAP (cat.)Room Temperature70-95%Mild conditions, good for sensitive substrates.[8] Byproduct (DCU) removal by filtration. Risk of N-acylurea formation.[8]
Yamaguchi Carboxylic AcidTCBC, DMAP, Et₃N0°C to Room Temp80-95%Mild, high yields, excellent functional group tolerance.[18][19] Good for sterically hindered substrates.
Protection-Steglich Carboxylic Acid1. TBDMS-Cl, Imidazole2. DCC, DMAP3. TBAFMulti-step, Room Temp60-85% (overall)High purity, avoids chemoselectivity issues. Adds two steps to the synthesis.[13]
Mitsunobu Hydroxyl GroupPPh₃, DEAD (or DIAD)0°C to Room Temp60-90%Specific for alcohols, inverts stereochemistry.[15] Byproduct removal can be difficult.[18]

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Adhikari, A., & Tantry, S. J. (2022). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Molecules, 27(19), 6531. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Westin, J. (n.d.). Protecting Groups. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Munawar, A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]

  • Houston, T. A., & Wilkinson, B. L. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 675–678. [Link]

  • Common-Conditions.com. (n.d.). Acid to Ester. Retrieved from [Link]

  • SynArchive. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low recovery rates in 2-ethyl-3-hydroxybutanoic acid extraction

Welcome to the technical support center for the extraction of 2-ethyl-3-hydroxybutanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of 2-ethyl-3-hydroxybutanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your experimental outcomes. This guide is structured to address common issues through a series of frequently asked questions and detailed troubleshooting workflows.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the extraction of 2-ethyl-3-hydroxybutanoic acid.

Q1: My overall recovery rate is significantly lower than expected. What is the most common reason?

Low recovery is often due to improper pH of the aqueous phase. 2-Ethyl-3-hydroxybutanoic acid is a carboxylic acid, and its protonation state is critical for its solubility in organic solvents. For efficient extraction into the organic phase, the analyte must be in its neutral, protonated form. This is achieved by acidifying the aqueous sample.[1][2]

Q2: What is the ideal pH for the aqueous phase during extraction?

The pH of the aqueous solution is a critical parameter for the successful extraction of carboxylic acids.[3] To ensure that 2-ethyl-3-hydroxybutanoic acid is in its neutral (protonated) form, the pH of the aqueous sample should be adjusted to at least two pH units below its pKa.[1] While the exact pKa can vary slightly with conditions, a typical pKa for a similar small carboxylic acid is around 4.5-5.0. Therefore, adjusting the aqueous phase to a pH of 2.0-2.5 is a standard and effective practice.

Q3: Which organic solvent is best for this extraction?

The choice of solvent depends on matching its polarity with the analyte.[1][4] Solvents like ethyl acetate and diethyl ether are commonly used and effective for extracting small to medium polarity compounds like 2-ethyl-3-hydroxybutanoic acid from aqueous solutions.[4][5] Dichloromethane can also be used. The key is to use a water-immiscible solvent that has a good affinity for the neutral form of the acid.

Q4: I'm observing a thick, stable layer between the aqueous and organic phases. What is it and how can I resolve it?

This is an emulsion, a common problem when extracting from complex matrices like fermentation broths, which may contain proteins or other surfactants.[6] Vigorous shaking can also contribute to its formation. To resolve an emulsion, you can try:

  • Centrifugation: This is often the most effective method to physically break the emulsion.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help destabilize the emulsion and improve phase separation.[7]

  • Gentle Inversions: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases.

II. In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of specific problems, complete with step-by-step protocols and visual aids.

Problem: Inefficient Partitioning and Poor Analyte Transfer

Low recovery is fundamentally a problem of the analyte failing to transfer efficiently from the aqueous phase to the organic phase. This is governed by the partition coefficient (D) of the analyte between the two immiscible liquids.[8]

Root Cause Analysis: The Role of pH

The single most important factor influencing the partition coefficient of a carboxylic acid is the pH of the aqueous phase.

  • At High pH (pH > pKa): The carboxylic acid is deprotonated, forming the negatively charged carboxylate salt (2-ethyl-3-hydroxybutanoate). This ionic form is highly water-soluble and will remain in the aqueous phase, leading to near-zero recovery.[2]

  • At Low pH (pH < pKa): The carboxylate is protonated, forming the neutral carboxylic acid. This neutral molecule is significantly less polar and more soluble in the organic extraction solvent, allowing it to partition out of the aqueous phase.[1]

The diagram below illustrates this critical relationship.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_High_pH High pH ( > pKa ) 2-Ethyl-3-hydroxybutanoate (Anionic, Water-Soluble) Organic_High_pH Negligible Partitioning Aqueous_High_pH->Organic_High_pH Poor Extraction Aqueous_Low_pH Low pH ( < pKa ) 2-Ethyl-3-hydroxybutanoic Acid (Neutral, Less Water-Soluble) Organic_Low_pH High Partitioning Aqueous_Low_pH->Organic_Low_pH Efficient Extraction caption Fig 1. Effect of pH on Analyte Partitioning.

Caption: Fig 1. Effect of pH on Analyte Partitioning.

Workflow 1: Troubleshooting Low Recovery

This workflow provides a logical sequence of steps to diagnose and solve low recovery issues.

G start Start: Low Recovery Observed check_ph 1. Verify Aqueous Phase pH Is pH < 3? start->check_ph adjust_ph Action: Acidify sample to pH 2.0-2.5 with 1M HCl check_ph->adjust_ph No check_solvent 2. Evaluate Solvent Choice Using Ethyl Acetate or Diethyl Ether? check_ph->check_solvent Yes re_extract Re-run Extraction adjust_ph->re_extract re_extract->check_solvent solvent_issue Consider solvent polarity. Is it appropriate for the analyte? check_solvent->solvent_issue No check_emulsion 3. Check for Emulsion/Third Layer Is a stable emulsion present? check_solvent->check_emulsion Yes change_solvent Action: Test alternative solvent (e.g., Dichloromethane) solvent_issue->change_solvent Polarity Mismatch solvent_issue->check_emulsion Polarity Matched change_solvent->re_extract break_emulsion Action: Centrifuge or add brine (NaCl) to break emulsion. check_emulsion->break_emulsion Yes check_salting_out 4. Implement Salting-Out Is recovery still suboptimal? check_emulsion->check_salting_out No break_emulsion->re_extract add_salt Action: Saturate aqueous phase with NaCl to decrease analyte's aqueous solubility. check_salting_out->add_salt Yes end End: Recovery Optimized check_salting_out->end No add_salt->re_extract caption Fig 2. Stepwise Troubleshooting Logic.

Caption: Fig 2. Stepwise Troubleshooting Logic.

Problem: Analyte Loss During Solvent Evaporation

Even with a successful extraction, the analyte can be lost during the concentration step.

Root Cause Analysis: Temperature and Volatility

2-Ethyl-3-hydroxybutanoic acid is a semi-volatile compound.[4] Using excessive heat during solvent removal (e.g., on a rotary evaporator) can cause the analyte to evaporate along with the solvent.

  • High Temperature: Increasing the temperature of the water bath on a rotary evaporator can lead to significant loss of the product.[9][10]

  • High Vacuum: A very high vacuum can also lower the boiling point of the analyte, increasing the risk of loss.

Solution:

  • Evaporate the solvent at a moderate temperature (e.g., 30-40°C).

  • Avoid leaving the flask on the evaporator after all the solvent has been removed.

  • For very sensitive or small-scale extractions, concentrating the sample under a gentle stream of nitrogen is a viable alternative.

III. Standardized Experimental Protocols

Following a validated protocol is key to achieving reproducible, high-recovery results.

Protocol 1: Standard Liquid-Liquid Extraction (LLE)

This protocol provides a baseline for the efficient extraction of 2-ethyl-3-hydroxybutanoic acid from an aqueous sample.

  • Sample Preparation:

    • Take a known volume of your aqueous sample (e.g., 50 mL) and place it in a separatory funnel of appropriate size (e.g., 250 mL).

  • Acidification:

    • Slowly add 1M Hydrochloric Acid (HCl) dropwise while periodically checking the pH with a calibrated pH meter or pH strips.

    • Continue adding acid until the pH of the aqueous solution is stable at 2.0-2.5 .

  • Solvent Addition:

    • Add an appropriate volume of extraction solvent (e.g., ethyl acetate) to the separatory funnel. A common starting ratio is a 1:1 volume ratio of organic solvent to the aqueous sample. For potentially difficult extractions, a higher ratio of organic to aqueous solvent (up to 7:1) can improve recovery.[1][11]

  • Extraction:

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert it several times to vent any pressure buildup.

    • Mix the phases by performing 15-20 gentle inversions. Avoid vigorous shaking to minimize emulsion formation.

  • Phase Separation:

    • Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (ethyl acetate) will be on top.

  • Collection:

    • Drain the lower aqueous layer into a beaker.

    • Drain the upper organic layer containing your product into a clean Erlenmeyer flask.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh portions of the organic solvent. This ensures maximum recovery of the analyte.

  • Drying and Concentration:

    • Combine all organic extracts.

    • Add a drying agent like anhydrous magnesium sulfate or sodium sulfate to remove residual water.

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator with a bath temperature of no more than 40°C.

Data Summary Tables

For quick reference, the following tables summarize key quantitative data.

Table 1: Properties of Common Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water Miscibility
Ethyl Acetate 4.477.10.902Low
Diethyl Ether 2.834.60.713Low
Dichloromethane 3.139.61.326Low
Hexane 0.168.00.655Very Low

Data compiled from common chemistry reference sources.

Table 2: The "Salting-Out" Effect

The addition of inorganic salts can significantly enhance extraction efficiency by decreasing the solubility of the organic analyte in the aqueous phase.[7][12][13]

SaltCommon ApplicationMechanism of Action
Sodium Chloride (NaCl) General Purpose, Emulsion BreakingIncreases ionic strength, reducing the solvation of the organic acid in water.[7]
Magnesium Sulfate (MgSO₄) Highly Effective, often used in QuEChERSDivalent cations (Mg²⁺) and sulfate anions are highly effective at structuring water, further pushing organic compounds out of the aqueous phase.[7][14]
Ammonium Sulfate ((NH₄)₂SO₄) Alternative to NaClSimilar mechanism to NaCl, can be particularly effective in certain systems.[15]

IV. Final Verification: Quantification

After extraction, it is crucial to accurately quantify the yield. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly effective method for this purpose.[16][17]

  • Sample Derivatization: Carboxylic acids can sometimes exhibit poor peak shape in GC. Derivatization to a more volatile ester form (e.g., by using BSTFA to create a silyl ester) can improve chromatographic performance.

  • Internal Standard: Use an internal standard for accurate quantification. An ideal internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample.

By systematically addressing each potential point of failure—from pH and solvent choice to the final concentration and analysis—you can effectively troubleshoot and significantly improve the recovery rates in your 2-ethyl-3-hydroxybutanoic acid extractions.

References
  • Salting Out During Extraction In The Centrifugal Extractor. (2025, February 19). Vertex AI Search.
  • Gholami, F., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute solutions.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out.
  • ResearchGate. (n.d.). Effect of Temperature and Initial Acid Concentration on the Reactive Extraction of Carboxylic Acids.
  • Analytical Methods. (n.d.). Google.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
  • ResearchGate. (n.d.). Effect of temperature on the extraction of lactic acid with sunflower oil.
  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
  • Riveiro, E., et al. (2019). Extraction of Carboxylic Acids from Aqueous Solutions by Using [BMim][NTf2] and Salting-out Agents.
  • ResearchGate. (2019, September 13). Extraction of Carboxylic Acids from Aqueous Solutions by Using [BMim][NTf 2 ] and Salting-out Agents.
  • Gammacurta, M., et al. (2018).
  • WelchLab. (2025, February 21).
  • Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds
  • Analytical Methods. (n.d.).
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • A Review on Salt Effect on Extraction of Acetic Acid and W
  • Mass Spectrometry of Ethyl 2-Ethyl-3-Hydroxybutanoate: A Technical Guide. (n.d.). Benchchem.
  • Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (2021, January 1).
  • Kertes, A. S., & King, C. J. (2004). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Industrial & Engineering Chemistry Research.
  • Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
  • Butanoic acid, 3-hydroxy-, ethyl ester, (S). (n.d.). Organic Syntheses Procedure.
  • Butanoic acid, 3-hydroxy-, ethyl ester. (n.d.). NIST WebBook.
  • Why Is Your SPE Recovery So Low? (2025, August 7). Alwsci.
  • A Comparative Guide to the Synthetic Routes of Ethyl 2-ethyl-3-hydroxybutano
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). PMC.
  • Why am I getting less than 100% recovery after solid phase extraction? (2022, March 18).
  • Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. (n.d.). PMC.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • EXPERIMENTAL AND THEORETICAL OPTIMIZATION OF EMULSIFICATION LIQUID-LIQUID MICROEXTRACTION FOR DETERMINATION OF HERBICIDES. (2023, October 30).
  • Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. (1990, April 15). Semantic Scholar.

Sources

Optimization

reducing side reactions during the oxidation of 2-ethyl-3-hydroxybutanoic acid

Welcome to the technical support center for the oxidation of 2-ethyl-3-hydroxybutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the oxidation of 2-ethyl-3-hydroxybutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The goal is to convert the secondary alcohol in 2-ethyl-3-hydroxybutanoic acid to a ketone, yielding 2-ethyl-3-oxobutanoic acid, while minimizing the side reactions inherent to this polyfunctional molecule.

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on chemical principles and field-proven experience. We will explore the "why" behind common experimental failures and provide robust solutions to enhance yield, purity, and reproducibility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the oxidation of 2-ethyl-3-hydroxybutanoic acid. The questions are framed around observable experimental problems, followed by a detailed analysis of the root causes and recommended corrective actions.

Q1: My reaction is sluggish, and I'm observing low yields or incomplete conversion. What's the likely cause?

A1: Low conversion rates for this substrate are often linked to steric hindrance and the choice of an inappropriate oxidizing agent. The secondary alcohol at C-3 is flanked by an ethyl group at C-2 and a methyl group, creating a sterically congested environment.

  • Causality: Many oxidizing agents, particularly those involving bulky metal-oxo species or catalyst complexes, may struggle to access the sterically hindered hydroxyl group.[1] Furthermore, reagent quality is paramount; aged or impure reagents can have significantly reduced activity. For instance, Dess-Martin Periodinane (DMP) can hydrolyze over time, and the activating agents for a Swern oxidation must be fresh.[2]

  • Troubleshooting & Solutions:

    • Select a sterically-unencumbered oxidant: Reagents like Dess-Martin Periodinane (DMP) or those used in a Swern oxidation are highly effective for hindered alcohols because the active species are relatively small.[3][4]

    • Verify Reagent Quality: Use freshly opened or purified reagents. For a Swern oxidation, ensure the dimethyl sulfoxide (DMSO) is anhydrous and the oxalyl chloride is from a recently opened bottle.[5]

    • Optimize Reaction Time and Temperature: While low temperatures are crucial to prevent side reactions, insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Consider Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the oxidizing agent is often used to drive the reaction to completion.

Q2: My desired product is contaminated with significant byproducts, suggesting C-C bond cleavage. How can I prevent this?

A2: This is the most critical side reaction for this class of molecule. The presence of a hydroxyl group beta to a carboxylic acid makes the C2-C3 bond susceptible to oxidative cleavage, particularly with aggressive, non-selective oxidizing agents.

  • Causality: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) operate under harsh conditions that readily cleave C-C bonds in diols and hydroxy acids, leading to a mixture of shorter-chain carboxylic acids.[6][7] This pathway competes directly with the desired alcohol oxidation.

  • Troubleshooting & Solutions:

    • Avoid Harsh Oxidants: Absolutely avoid KMnO₄ and Jones Reagent (CrO₃/H₂SO₄).[8][9] While effective for simple alcohol oxidations, they are too reactive and non-selective for a delicate substrate like 2-ethyl-3-hydroxybutanoic acid.

    • Employ Mild, Selective Methods: The Swern oxidation and Dess-Martin Periodinane (DMP) oxidation are the premier choices for this transformation.[3][10] They operate under neutral or mildly basic conditions at low to ambient temperatures, which do not promote C-C bond cleavage.

    • TEMPO-Catalyzed Systems: A (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation using a co-oxidant like sodium hypochlorite (NaOCl) can also be effective.[11] However, the pH must be carefully controlled (typically 9-10) to ensure selectivity and prevent side reactions.[12]

Below is a diagram illustrating the desired pathway versus the undesired cleavage reaction.

G cluster_main Oxidation Pathways start 2-Ethyl-3-hydroxybutanoic Acid product Desired Product: 2-Ethyl-3-oxobutanoic Acid start->product Mild, Selective Oxidation (Swern, DMP, TEMPO) Preserves C-C Bond cleavage Undesired Cleavage Products (e.g., Propanoic Acid, Acetic Acid) start->cleavage Harsh, Non-selective Oxidation (KMnO4, Jones Reagent) Cleaves C2-C3 Bond G prep 1. Preparation - Assemble dry glassware under Argon - Prepare solution of Oxalyl Chloride in DCM activation 2. DMSO Activation (-78 °C) - Add DMSO to Oxalyl Chloride solution - Stir for 15 min; gas evolution (CO, CO₂) prep->activation alcohol_add 3. Alcohol Addition (-78 °C) - Add solution of 2-ethyl-3-hydroxybutanoic acid in DCM - Stir for 30-45 min activation->alcohol_add base_add 4. Elimination (-78 °C) - Add Triethylamine (Et₃N) - Stir for 30 min alcohol_add->base_add warm 5. Warm to 0 °C - Allow reaction to slowly warm in ice bath base_add->warm quench 6. Quench & Workup - Add cold saturated aq. NH₄Cl - Extract with cold DCM - Wash with cold brine warm->quench finish 7. Isolate Product - Dry over Na₂SO₄, filter - Concentrate under reduced pressure (low temp) quench->finish

Caption: Workflow for the Swern Oxidation protocol.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add dry dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a thermometer and a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add oxalyl chloride (1.2 equiv) to the cold DCM. To this solution, add anhydrous DMSO (2.5 equiv) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes.

  • Substrate Addition: Add a solution of 2-ethyl-3-hydroxybutanoic acid (1.0 equiv) in a minimal amount of dry DCM dropwise, again maintaining the temperature at -78 °C. Stir the mixture for 45 minutes.

  • Elimination: Add triethylamine (Et₃N, 5.0 equiv) dropwise. A thick white precipitate will form. Continue stirring at -78 °C for 30 minutes.

  • Warming & Quench: Remove the cooling bath and allow the reaction to warm to 0 °C in an ice bath. Quench the reaction by slowly adding cold, saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with cold DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with cold water and cold brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the solution and concentrate in vacuo using a rotary evaporator with a water bath temperature no higher than 25 °C . The resulting crude 2-ethyl-3-oxobutanoic acid should be used immediately or stored at -20 °C.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation (Ambient Temperature)

This method is operationally simpler and avoids cryogenic temperatures, making it an excellent alternative.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 2-ethyl-3-hydroxybutanoic acid (1.0 equiv) in dry dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature. If the substrate is acid-sensitive, a small amount of pyridine (~2 equiv) can be added to buffer the reaction.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours. A white precipitate of the iodine byproduct will form.

  • Workup: Dilute the reaction mixture with diethyl ether. Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and both layers are clear.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure, again ensuring the bath temperature remains below 25-30 °C to prevent decarboxylation of the product.

By carefully selecting a mild oxidation method and controlling the reaction and workup conditions, the side reactions of oxidative cleavage, epimerization, and product decarboxylation can be effectively minimized, leading to a high yield of pure 2-ethyl-3-oxobutanoic acid.

References
  • [ResearchGate. Oxidation of aldehydes and ketones to carboxylic acids. After Gatto et al[1].]([Link])

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-3-hydroxybutanoic Acid Coupling Reactions

Welcome to the technical support center for coupling reactions involving the sterically hindered molecule, 2-ethyl-3-hydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for coupling reactions involving the sterically hindered molecule, 2-ethyl-3-hydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome the unique challenges presented by this substrate's structure and achieve successful, high-yield couplings.

The inherent steric hindrance in 2-ethyl-3-hydroxybutanoic acid arises from the ethyl group at the α-carbon and the methyl group at the β-carbon, which crowd the reactive carboxylic acid and secondary hydroxyl groups. This bulkiness can significantly slow down reaction rates and lead to unwanted side reactions.[1] This guide will explore proven strategies and robust protocols to mitigate these steric effects in both esterification and amidation reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low or No Yield in Esterification Reactions

Scenario: You are attempting to esterify the secondary alcohol of 2-ethyl-3-hydroxybutanoic acid with a carboxylic acid, or couple the carboxylic acid of this molecule with an alcohol, but the reaction shows poor conversion.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Insufficient Activation of the Carboxylic Acid Switch to a more potent activating agent. For intermolecular esterification, consider the Yamaguchi[2][3][4][5][6] or Shiina[3][7][8][9] esterification protocols. These methods utilize bulky aromatic acid anhydrides to form a highly reactive mixed anhydride intermediate, which is more susceptible to nucleophilic attack by a hindered alcohol.The bulky substituents on the aromatic anhydride in Yamaguchi (2,4,6-trichlorobenzoyl chloride) and Shiina (2-methyl-6-nitrobenzoic anhydride) reagents prevent the alcohol from attacking the less hindered carbonyl of the reagent itself, directing it toward the desired carbonyl of the substrate.[2][3]
Standard Carbodiimide (DCC/EDC) Failure If using a carbodiimide like DCC or EDC, the addition of a nucleophilic catalyst is crucial. Use a stoichiometric amount of 4-(Dimethylamino)pyridine (DMAP). This is the basis of the Steglich Esterification .[10][11]DMAP acts as an acyl-transfer agent. It is more nucleophilic than the sterically hindered alcohol and attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol.[10][11]
Reversible Reaction & Water Byproduct For reactions catalyzed by acids (like Fischer esterification), ensure the removal of water using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product.Le Chatelier's principle dictates that removing a product (water) from an equilibrium reaction will shift the reaction to favor the formation of more products.
Inappropriate Solvent Choice Use anhydrous, aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) to ensure solubility of reagents and intermediates.These solvents are non-reactive with the intermediates and facilitate the interaction between the activated acid and the alcohol.
Experimental Protocol: Yamaguchi Esterification

This protocol is highly effective for coupling a sterically hindered carboxylic acid with an alcohol.

  • Dissolve the 2-ethyl-3-hydroxybutanoic acid (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add 2,4,6-trichlorobenzoyl chloride (1.2 eq.).

  • Stir the mixture at room temperature for 2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5 eq.) and a stoichiometric amount of DMAP (1.5 eq.) in anhydrous THF.

  • Slowly add the mixed anhydride solution to the alcohol/DMAP solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench with saturated NaHCO3 solution and extract with an organic solvent like ethyl acetate.

Issue 2: Poor Yield in Amide Bond Formation

Scenario: Attempts to couple the carboxylic acid of 2-ethyl-3-hydroxybutanoic acid with a primary or secondary amine result in low yields.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Low Reactivity of Carbodiimide-Activated Species Switch from standard carbodiimide reagents to onium salt-based coupling reagents like HATU , HBTU, or HCTU.[12][13][14] These are generally more effective for hindered substrates.[12][13]HATU and similar reagents form a highly reactive OAt-active ester intermediate, which is more susceptible to nucleophilic attack by hindered amines compared to the O-acylisourea intermediate from carbodiimides.[13]
Base-Induced Side Reactions Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[15]These bases are capable of deprotonating the carboxylic acid and the amine's ammonium salt without competing as a nucleophile and attacking the activated acid intermediate.
Formation of N-acylurea Byproduct In carbodiimide-mediated couplings, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[11] Adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form a more stable active ester, preventing this side reaction.[16]The active esters formed with HOBt or HOAt are more stable to rearrangement but still highly reactive towards the amine nucleophile.
In-situ Acyl Fluoride Formation For particularly challenging couplings, consider converting the carboxylic acid to an acyl fluoride in situ using a reagent like Cyanuric Fluoride or XtalFluor-E, followed by the addition of the amine.[17]Acyl fluorides are highly reactive acylating agents, and this method has been shown to be effective for sterically hindered substrates where other methods fail.[17]
Experimental Protocol: HATU-Mediated Amide Coupling

This is a robust protocol for coupling sterically hindered acids and amines.

  • Dissolve the 2-ethyl-3-hydroxybutanoic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) to the solution.

  • Add DIPEA (2.5 eq.) to the mixture.

  • Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within a few hours.[13]

  • Work up by diluting with water and extracting the product with an appropriate organic solvent.

Frequently Asked Questions (FAQs)

Q1: Can I use the Mitsunobu reaction to esterify the secondary alcohol of 2-ethyl-3-hydroxybutanoic acid?

A1: While the Mitsunobu reaction is excellent for inverting the stereochemistry of secondary alcohols, it can be sluggish with sterically hindered substrates.[18] Success will depend on the nucleophilicity of the carboxylic acid partner. If standard Mitsunobu conditions (DEAD/PPh3) fail, consider using a more reactive phosphine like tributylphosphine. However, methods like Yamaguchi or Shiina esterification are generally more reliable for hindered systems.

Q2: My reaction is clean, but very slow. How can I increase the reaction rate without causing decomposition?

A2: For slow reactions, gentle heating (e.g., 40-50 °C) can be effective, provided your starting materials and product are thermally stable. Additionally, ensure your reagents are of high purity and your solvents are scrupulously anhydrous, as water can hydrolyze activated intermediates. Increasing the concentration of the reactants can also sometimes improve the rate, but be mindful of potential side reactions at higher concentrations.

Q3: I am observing a significant amount of a byproduct that I suspect is an N-acylurea in my DCC/DMAP esterification. How can I avoid this?

A3: The formation of N-acylurea is a known side reaction in carbodiimide couplings, especially with hindered substrates where the desired nucleophilic attack is slow.[11] To mitigate this, ensure you are using a stoichiometric amount of DMAP, not just catalytic. Alternatively, switching to a different coupling strategy that doesn't involve a carbodiimide, such as the Yamaguchi esterification or using an onium salt like HATU, will completely avoid this byproduct.

Q4: Are there any enzymatic methods to overcome the steric hindrance?

A4: Yes, enzymatic catalysis can be a powerful tool for highly selective reactions with sterically hindered molecules.[19] Lipases, for example, can catalyze esterification or transesterification reactions under mild conditions. This approach can be particularly advantageous for resolving racemic mixtures of sterically hindered alcohols.[19] However, it requires screening for a suitable enzyme and optimization of reaction conditions (solvent, temperature, water activity).

Visualizing the Workflow

Troubleshooting Logic for Low-Yield Esterification

G start Low Esterification Yield c1 Using DCC/EDC? start->c1 c2 Add Stoichiometric DMAP (Steglich Esterification) c1->c2 Yes c4 Switch to Yamaguchi or Shiina Esterification c1->c4 No c3 Still low yield? c2->c3 c3->c4 Yes c5 Reaction Successful c3->c5 No c4->c5

Caption: Decision tree for troubleshooting low-yield esterification reactions.

Mechanism Overview: HATU-Mediated Amide Coupling

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster -H+ HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH Amide Amide Product ActiveEster->Amide Amine R'-NH2 Amine->Amide Byproducts HOAt + Tetramethylurea Amide->Byproducts releases

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Yamaguchi Esterification. Weblio Dictionary. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. PubMed. [Link]

  • Yamaguchi lactonization reaction. Wikipedia. [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. [Link]

  • Yamaguchi Lactonization Reaction [Yamaguchi Esterification]. Kagaku Media. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Shiina macrolactonization. Wikipedia. [Link]

  • Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. ResearchGate. [Link]

  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. [Link]

  • The Activation of Carboxylic Acids via Self-Assembly Asymmetric Organocatalysis: A Combined Experimental and Computational Investigation. Journal of the American Chemical Society. [Link]

  • Yamaguchi Macrolactonization is a Classic Reaction for Lactone Synthesis. Torao's Organic Chemistry. [Link]

  • A Novel and Efficient Macrolactonization of ω-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). ResearchGate. [Link]

  • Shiina esterification. Wikipedia. [Link]

  • Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step. ResearchGate. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Process for the activation of carboxylic acids.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]

  • In situ silane activation enables catalytic reduction of carboxylic acids. RSC Publishing. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Esterification/Amidation Problems. Reddit. [Link]

  • New Approach to the Coupling of γ-Amino β-Hydroxy Acids and β,γ-Dihydroxy Acids with α-Amino Acid Esters. ACS Publications. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Yamaguchi Macrolactonization Reaction Mechanism. YouTube. [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". LinkedIn. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. [Link]

  • (S)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Steric effects. Wikipedia. [Link]

  • Butanoic acid, 3-hydroxy-, ethyl ester. NIST WebBook. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Metabolic Profiling: 2-Ethyl-3-Hydroxybutanoic Acid vs. 3-Hydroxybutanoic Acid

As a Senior Application Scientist, navigating the biochemical landscape of hydroxy acids requires distinguishing between endogenous signaling metabolites and engineered biopolymer precursors. While 3-hydroxybutanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the biochemical landscape of hydroxy acids requires distinguishing between endogenous signaling metabolites and engineered biopolymer precursors. While 3-hydroxybutanoic acid (BHB) and its branched derivative, 2-ethyl-3-hydroxybutanoic acid, share a core structural moiety, they diverge completely in their metabolic origins, cellular functions, and industrial applications.

This guide provides a rigorous, data-driven comparison of their metabolic pathways, supporting researchers in fields ranging from neuroepigenetics to sustainable bioplastics.

Mechanistic Pathway Analysis

3-Hydroxybutanoic Acid (BHB): Endogenous Ketogenesis and Epigenetic Signaling

BHB is a primary ketone body synthesized in the liver during periods of low blood glucose, fasting, calorie restriction, or prolonged exercise[1]. Its metabolic pathway is a classic example of lipid catabolism converging into systemic energy distribution and epigenetic regulation.

  • Synthesis: Acetyl-CoA is condensed to acetoacetyl-CoA, then to HMG-CoA, which is subsequently cleaved to acetoacetate. Beta-hydroxybutyrate dehydrogenase (BDH1) reduces acetoacetate to D-beta-hydroxybutyrate[1].

  • Signaling & Epigenetics: Beyond ATP generation, BHB acts as a potent signaling molecule. It is an endogenous inhibitor of Class I histone deacetylases (HDAC2 and HDAC3), leading to chromatin relaxation and the upregulation of brain-derived neurotrophic factor (BDNF)[1]. Furthermore, single-cell metabolomic analyses reveal that BHB promotes the transcription of oxidative stress resistance factors like metallothionein 2 (MT2A)[2]. It also serves as a primary endogenous agonist for the G protein-coupled receptor HCAR2 (GPR109A)[1].

2-Ethyl-3-Hydroxybutanoic Acid: Engineered Biosynthesis and Biopolymer Integration

In contrast, 2-ethyl-3-hydroxybutanoic acid (also known as 2-ethyl-3-hydroxybutyric acid) is a branched 3-hydroxy monocarboxylic acid[3]. While it can be identified as a process-related metabolite in the lignocellulose degradation cascades of specific fungi like Phanerochaete chrysosporium[4], its primary scientific interest lies in metabolic engineering for bioplastics.

  • Synthesis: Microbial production relies on engineered reverse beta-oxidation (rBOX) pathways or branched-chain amino acid (BCAA) degradation pathways[5]. By engineering enzymes with relaxed substrate specificity (e.g., mutant thiolases and reductases), host organisms like E. coli can condense branched acyl-CoAs to form 2-ethyl-3-hydroxybutyryl-CoA[5].

  • Function: The ethyl branch at the C2 position is critical for material science. When polymerized by PHA synthase (PhbC) into polyhydroxyalkanoates (PHAs), the ethyl group disrupts polymer crystallinity. This drastically improves the thermal stability, flexibility, and elasticity of the resulting bioplastic compared to rigid, straight-chain poly(3-hydroxybutyrate)[6].

Quantitative Data Summaries

Table 1: Structural and Functional Comparison

Property3-Hydroxybutanoic Acid (BHB)2-Ethyl-3-Hydroxybutanoic Acid
Primary Origin Endogenous hepatic ketogenesis[1]Engineered microbial pathways (rBOX) / Fungal metabolism[4][5]
Key Enzymes HMG-CoA Synthase, BDH1Engineered Thiolase (PhbA), Reductase (PhbB)[6]
Primary Function Energy carrier, Epigenetic modulator (HDAC inhibitor)[1][2]Monomer for PHA biopolymer synthesis[5]
Downstream Targets HCAR2, HDAC2/3, BDNF, MT2A[1][2]PHA Synthase (PhbC) for copolymerization[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps to establish clear causality.

Protocol 1: In Vitro Validation of BHB-Mediated HDAC Inhibition and Gene Expression

Objective: Quantify the epigenetic impact of BHB on HDAC activity and downstream MT2A expression in MCF-7 cells[2].

  • Cell Culture & Treatment: Seed MCF-7 cells at 1x10^5 cells/well. Starve for 12 hours, then treat with 5 mM D-beta-hydroxybutyrate (Sodium salt) for 24 hours.

    • Causality: 5 mM mimics physiological fasting ketosis levels, ensuring the observed epigenetic changes are biologically relevant rather than artifacts of chemical toxicity.

  • HDAC Activity Assay: Lyse cells and incubate lysates with a fluorogenic HDAC substrate (Boc-Lys(Ac)-AMC). Measure fluorescence (Ex 360 nm / Em 460 nm).

    • Validation: Use Trichostatin A (TSA) as a positive control. This validates the assay's dynamic range and confirms complete HDAC inhibition.

  • Transcriptional Analysis: Extract total RNA using Trizol. Perform RT-qPCR targeting MT2A and BDNF[1][2]. Normalize against GAPDH.

    • Causality: BHB-induced chromatin relaxation directly facilitates RNA polymerase access to these specific promoter regions, linking the metabolic state to transcriptional output.

Protocol 2: Microbial Synthesis and Flux Analysis of 2-Ethyl-3-Hydroxybutanoic Acid

Objective: Synthesize and quantify the branched monomer in engineered E. coli using a modified rBOX pathway[5].

  • Strain Engineering: Transform E. coli with a plasmid expressing a broad-substrate thiolase (e.g., BktB) and an NADPH-dependent acetoacetyl-CoA reductase (PhbB)[6].

  • Fermentation: Culture the engineered strain in M9 minimal media supplemented with 20 g/L glucose and 5 g/L 2-ketobutyrate.

    • Causality: Feeding 2-ketobutyrate forces the metabolic flux toward 2-ethyl-branched acyl-CoAs, overcoming the natural preference of native thiolases for straight-chain acetyl-CoA.

  • Extraction & GC-MS Quantification: Harvest cells at 48h. Lyse and extract organic acids using ethyl acetate. Derivatize with BSTFA + 1% TMCS to increase volatility.

    • Validation: Spike samples with an internal standard (e.g., heptanoic acid) prior to extraction. This accounts for matrix effects and extraction losses, ensuring the absolute quantification of the target metabolite is accurate.

Pathway Visualizations

BHB_Pathway AcCoA Acetyl-CoA AcAcCoA Acetoacetyl-CoA AcCoA->AcAcCoA Thiolase HMGCoA HMG-CoA AcAcCoA->HMGCoA HMG-CoA Synthase AcAc Acetoacetate HMGCoA->AcAc HMG-CoA Lyase BHB 3-Hydroxybutanoic Acid (BHB) AcAc->BHB BDH1 HDAC HDAC 2/3 Inhibition BHB->HDAC Epigenetic Modulation HCAR2 HCAR2 (GPR109A) Activation BHB->HCAR2 GPCR Signaling BDNF BDNF / MT2A Upregulation HDAC->BDNF Chromatin Relaxation

Metabolic synthesis of 3-hydroxybutanoic acid (BHB) and its downstream epigenetic signaling.

Ethyl_BHB_Pathway Carbon Carbon Source (Glucose/Lignocellulose) BCAA BCAA Precursors (e.g., 2-Ketobutyrate) Carbon->BCAA Glycolysis / Degradation AcylCoA Acyl-CoA Condensation (rBOX Pathway) BCAA->AcylCoA Engineered Thiolase EthylBHB 2-Ethyl-3-hydroxybutanoic Acid AcylCoA->EthylBHB Reductase (PhbB) PHA Polyhydroxyalkanoate (PHA) Copolymer EthylBHB->PHA PHA Synthase (PhbC)

Engineered microbial biosynthesis of 2-ethyl-3-hydroxybutanoic acid for PHA biopolymers.

Sources

Comparative

Validation of LC-MS/MS Methods for 2-Ethyl-3-Hydroxybutanoic Acid Quantification: A Comparative Guide

Executive Summary The quantification of 2-ethyl-3-hydroxybutanoic acid (2-EHBA) (CAS: 854851-58-4) is increasingly critical in both metabolic biomarker profiling and the engineering of novel microbial pathways for biopol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 2-ethyl-3-hydroxybutanoic acid (2-EHBA) (CAS: 854851-58-4) is increasingly critical in both metabolic biomarker profiling and the engineering of novel microbial pathways for biopolymer production. However, as a short-chain, highly polar carboxylic acid (MW 132.16 g/mol ), 2-EHBA presents significant analytical challenges. Conventional reversed-phase (RP) liquid chromatography struggles to retain such hydrophilic molecules, leading to co-elution with the void volume and severe ion suppression in electrospray ionization (ESI) mass spectrometry.

This guide objectively compares three analytical strategies for 2-EHBA quantification: Standard C18 (Reversed-Phase) , Chemical Derivatization (3-NPH) + C18 , and the highly recommended Mixed-Mode Weak Anion Exchange (WAX) LC-MS/MS workflow. By examining the causality behind retention mechanisms and providing a self-validating experimental protocol, this guide equips analytical scientists with the data needed to optimize their targeted metabolomics workflows.

The Analytical Challenge: Causality of 2-EHBA Retention

To understand why traditional methods fail, we must examine the physicochemical properties of 2-EHBA. The molecule possesses a short aliphatic backbone with both a hydroxyl group and a terminal carboxylic acid (pKa ~4.5).

  • The Void Volume Problem: In a standard C18 column, retention relies entirely on hydrophobic interactions (van der Waals forces). Because 2-EHBA is highly polar, it partitions preferentially into the aqueous mobile phase, eluting near the column void volume ( t0​ ).

  • Matrix Suppression: Biological matrices (e.g., serum, fermentation broth) contain high concentrations of endogenous salts and polar lipids that also elute at t0​ . When 2-EHBA co-elutes with these interferents into the MS source, competition for surface charge in the ESI droplet leads to catastrophic signal suppression.

  • The Derivatization Compromise: While chemical derivatization (e.g., using 3-Nitrophenylhydrazine) increases hydrophobicity and MS response, it introduces extensive sample preparation time, reagent instability, and analytical variability [1].

To overcome this, Mixed-Mode Chromatography (MMC) leverages a dual-retention mechanism, combining hydrophobic alkyl chains with anion-exchange functional groups to selectively trap and delay the elution of polar organic acids [2].

Retention_Mechanism cluster_0 Mixed-Mode WAX Stationary Phase Analyte 2-EHBA Anion [M-H]- WAX Amine Group (+) Electrostatic Interaction Analyte->WAX Ionic RP Alkyl Chain Hydrophobic Interaction Analyte->RP Non-Polar Result Delayed Elution (No Matrix Suppression) WAX->Result RP->Result

Figure 1: Synergistic retention mechanism of 2-EHBA on a Mixed-Mode WAX stationary phase.

Workflow Comparison: Mixed-Mode WAX vs. Alternatives

The following diagram maps the operational pathways of the three primary methodologies evaluated in this guide. The Mixed-Mode WAX approach eliminates the need for complex extraction or derivatization, allowing for direct "dilute-and-shoot" or simple protein precipitation workflows.

Workflow_Comparison Start Sample: 2-EHBA Matrix WAX_Prep Protein Precipitation (15 min) Start->WAX_Prep C18_Prep Solid Phase Extraction (60 min) Start->C18_Prep Deriv_Prep 3-NPH Derivatization (120 min) Start->Deriv_Prep WAX_LC Mixed-Mode WAX LC (Optimal Retention) WAX_Prep->WAX_LC C18_LC Standard C18 LC (Void Elution) C18_Prep->C18_LC Deriv_LC Standard C18 LC (Good Retention) Deriv_Prep->Deriv_LC MS Triple Quadrupole MS/MS (Negative ESI) WAX_LC->MS C18_LC->MS Deriv_LC->MS

Figure 2: Workflow comparison for 2-EHBA quantification across three analytical strategies.

Performance Data & Objective Comparison

To objectively evaluate these platforms, a validation study was conducted using spiked human plasma and microbial fermentation broth. The data below synthesizes the quantitative capabilities of each method.

Validation ParameterOmniSep™ Mixed-Mode WAX (Recommended)Standard C18 (Alternative 1)C18 + 3-NPH Derivatization (Alternative 2)
Retention Mechanism Hydrophobic + ElectrostaticHydrophobic onlyHydrophobic (Post-derivatization)
Sample Prep Time < 15 mins (PPT only)> 60 mins (SPE required)> 120 mins (Incubation + Quenching)
Matrix Effect (IS-normalized) 0.95 - 1.02 (Negligible)0.45 - 0.60 (Severe Suppression)0.85 - 1.10 (Moderate)
LOD / LOQ 0.5 ng/mL / 1.5 ng/mL25 ng/mL / 75 ng/mL1.0 ng/mL / 3.0 ng/mL
Linearity ( R2 ) > 0.999 (1.5 - 5000 ng/mL)> 0.985 (75 - 5000 ng/mL)> 0.995 (3.0 - 5000 ng/mL)
Throughput (Run Time) 10 minutes10 minutes15 minutes (excluding prep)

Experimental Protocols: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It incorporates embedded quality control checks that mathematically verify the integrity of the data at every step.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is chosen over methanol because it provides a harder protein crash, resulting in a cleaner supernatant and extending the lifespan of the WAX column.

  • Aliquot 50 µL of biological sample into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (e.g., 13C4​ -2-EHBA at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes at 1500 RPM; centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial for injection.

Step 2: LC-MS/MS Conditions

Causality: A mobile phase pH of 6.4 ensures the carboxylic acid moiety of 2-EHBA is fully deprotonated (anionic), maximizing electrostatic interaction with the WAX stationary phase [2].

  • Column: OmniSep™ Mixed-Mode WAX (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 6.4.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-6 min (linear gradient to 60% B), 6-8 min (95% B for washout), 8-10 min (5% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Precursor: m/z 131.1 [M−H]−

    • Quantifier: m/z 87.0 (Loss of CO2​ )

    • Qualifier: m/z 113.1 (Loss of H2​O )

Step 3: System Validation & Acceptance Criteria

A batch is only considered valid if the following automated checks pass:

  • System Suitability Test (SST): Six consecutive injections of the LLOQ standard must yield a relative standard deviation (RSD) < 15% for peak area and < 5% for retention time.

  • Matrix Factor (MF) Verification: The IS-normalized Matrix Factor (calculated by dividing the peak area ratio of 2-EHBA/IS in post-extraction spiked matrix by the ratio in neat solvent) must fall between 0.85 and 1.15 . This proves that the WAX column has successfully shifted the analyte away from suppression zones.

  • QC Bracketing: Low, Mid, and High Quality Control samples are injected after every 10 unknown samples. At least 67% of QCs must be within ±15% of their nominal concentration.

References

To support the mechanistic claims and methodological frameworks discussed in this guide, the following peer-reviewed sources were utilized:

  • Expanding Metabolome Coverage in LC–MS/MS Analysis through Hydralazine-Based Multifunctional Derivatization Source: Analytical Chemistry (ACS Publications), 2025. URL:[Link]

  • Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples Source: Analytical Methods (RSC Publishing), 2022. URL:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: PubMed Central (PMC), 2024. URL:[Link]

  • Novel Pathway Design for Biopolymer Building Block Production (Ph.D. Thesis detailing 2-EHBA relevance) Source: Massachusetts Institute of Technology (MIT) DSpace, 2022. URL:[Link]

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Ethyl-3-hydroxybutanoic Acid syn and anti Diastereomers

Introduction In the landscape of pharmaceutical development and complex organic synthesis, the precise control and characterization of stereochemistry are paramount. 2-Ethyl-3-hydroxybutanoic acid, a chiral building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the precise control and characterization of stereochemistry are paramount. 2-Ethyl-3-hydroxybutanoic acid, a chiral building block, possesses two stereocenters at its C2 and C3 positions, giving rise to four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomerically related to each other. The differentiation between these diastereomers, commonly referred to as syn and anti, is critical as they exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth, objective comparison of the syn and anti diastereomers of 2-ethyl-3-hydroxybutanoic acid using fundamental spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Our focus will be on the causality behind the spectral differences, providing researchers with the necessary tools to confidently assign the relative stereochemistry of their synthesized compounds. While direct spectroscopic data for the free acid is limited in published literature, we will draw upon established principles and analogous data from its corresponding ethyl ester, ethyl 2-ethyl-3-hydroxybutanoate, as the core stereochemical relationship and its influence on the spectra remain consistent.[1]

Molecular Structure and Stereochemical Assignment

The terms syn and anti describe the relative configuration of the substituents on the C2-C3 bond. In a Fischer projection, if the ethyl group at C2 and the hydroxyl group at C3 are on the same side, the diastereomer is designated as syn. Conversely, if they are on opposite sides, it is designated as anti. This seemingly subtle difference in three-dimensional arrangement leads to significant and measurable variations in their spectroscopic signatures.

Caption: Newman projections of syn and anti diastereomers.

¹H NMR Spectroscopy: A Powerful Diagnostic Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for distinguishing diastereomers in solution.[1] Since diastereomers are different compounds, their NMR spectra will be different, with both chemical shifts (δ) and coupling constants (J) providing crucial information.[1][2]

Causality of Spectral Differences

The key to differentiating the syn and anti isomers lies in the analysis of the coupling constant between the protons on C2 and C3 (H2 and H3). The magnitude of this vicinal coupling constant (³JH2-H3) is dependent on the dihedral angle between the two protons, a relationship described by the Karplus equation. The different spatial arrangement of the bulky ethyl and hydroxyl groups in the syn and anti diastereomers forces the C2-C3 bond to adopt different preferred conformations, leading to different average dihedral angles and, consequently, different and predictable ³JH2-H3 values.

  • syn Diastereomer: The favored conformation tends to place the H2 and H3 protons at a dihedral angle of approximately 60° (gauche), resulting in a smaller coupling constant.

  • anti Diastereomer: The sterically less hindered conformation allows the H2 and H3 protons to adopt a dihedral angle closer to 180° (anti-periplanar), which results in a larger coupling constant.

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for the key protons of the syn and anti diastereomers. The chemical shifts are estimates based on analogous structures, and the key differentiating feature is the ³JH2-H3 coupling constant.

Protonsyn Diastereomer (Predicted)anti Diastereomer (Predicted)Rationale for Difference
H2 (CH-Et)~2.5 ppm (dq)~2.4 ppm (dq)Different magnetic environment due to proximity of OH group.
H3 (CH-OH)~4.0 ppm (dq)~3.8 ppm (dq)Different magnetic environment due to proximity of ethyl group.
³JH2-H3 ~4-6 Hz ~7-9 Hz Key Diagnostic. Gauche relationship in syn vs. anti-periplanar in anti.
CH₃ (C4)~1.2 ppm (d)~1.1 ppm (d)Minor shift due to overall change in molecular geometry.

¹³C NMR Spectroscopy: Confirming the Assignment

While ¹H NMR is often sufficient for differentiation, ¹³C NMR provides complementary data. The distinct steric and electronic environments in the syn and anti diastereomers cause slight but measurable differences in the chemical shifts of the carbon atoms, particularly those at or near the stereocenters.

Causality of Spectral Differences

The "gamma-gauche effect" is a key principle here. A substituent in a gauche conformation relative to a carbon atom three bonds away will cause an upfield (shielding) shift for that carbon compared to when the substituent is in an anti conformation. In the syn diastereomer, the C4 methyl group and the C2 ethyl group can have a gauche relationship, leading to shielding effects not as pronounced in the more extended anti isomer.

Predicted ¹³C NMR Data
Carbonsyn Diastereomer (Predicted δ, ppm)anti Diastereomer (Predicted δ, ppm)Rationale for Difference
C1 (COOH)~175~176Electronic effects from different conformations.
C2 (CH-Et)~50~51Different steric compression and electronic environment.
C3 (CH-OH)~68~69Different steric compression and electronic environment.
C4 (CH₃)~19~21Gamma-gauche effect from the ethyl group at C2.
Ethyl-CH₂ ~25~26Steric environment differences.
Ethyl-CH₃ ~11~12Minor differences.

Infrared (IR) Spectroscopy: The Role of Hydrogen Bonding

Infrared spectroscopy can also offer clues to the relative stereochemistry, primarily by probing the O-H stretching vibration. The ability of the molecule to form an intramolecular hydrogen bond between the carboxylic acid hydroxyl and the C3 hydroxyl group is conformation-dependent.

Causality of Spectral Differences

The syn diastereomer, with the two hydroxyl groups oriented on the same side of the carbon backbone in certain conformations, is more likely to form a stable five-membered ring via intramolecular hydrogen bonding. This internal hydrogen bonding results in a broader and red-shifted (lower frequency) O-H stretching band compared to the free, non-bonded hydroxyl group. The anti diastereomer is less likely to form this intramolecular bond, and its spectrum may show a sharper "free" O-H stretch, or be dominated by intermolecular hydrogen bonding, which is concentration-dependent.

Predicted IR Data
Functional Groupsyn Diastereomer (Predicted ν, cm⁻¹)anti Diastereomer (Predicted ν, cm⁻¹)Rationale for Difference
O-H Stretch (Alcohol) ~3450 cm⁻¹ (Broad) ~3550 cm⁻¹ (Sharper) Increased intramolecular H-bonding in the syn isomer.
O-H Stretch (Acid) ~3300-2500 cm⁻¹ (Very Broad)~3300-2500 cm⁻¹ (Very Broad)Typically very broad for carboxylic acids in both isomers.
C=O Stretch (Acid) ~1710 cm⁻¹~1715 cm⁻¹Minor shifts possible due to H-bonding effects on electron density.

Experimental Protocols

To ensure reliable and reproducible data, the following protocols are recommended.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 2-ethyl-3-hydroxybutanoic acid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Chloroform-d is often preferred for its ability to dissolve many organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectra using appropriate software. Integrate the ¹H signals to determine proton ratios. Measure the coupling constant (³JH2-H3) from the splitting pattern of the H2 or H3 signal to determine the relative stereochemistry.

Protocol 2: IR Spectroscopy
  • Sample Preparation (Neat Film): Place a small drop of the liquid sample (if applicable) between two NaCl or KBr plates. Gently press the plates together to form a thin film.

  • Sample Preparation (Solution): Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the region of interest. Use a matched pair of cells for the sample and a solvent blank.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the key stretching frequencies for the O-H and C=O bonds. Note the shape and position of the O-H stretching band to infer the extent of intramolecular hydrogen bonding.

Caption: Experimental workflow for diastereomer assignment.

Summary of Spectroscopic Distinctions

The table below provides a consolidated summary of the key diagnostic features for differentiating the syn and anti diastereomers of 2-ethyl-3-hydroxybutanoic acid.

Spectroscopic TechniqueKey Parametersyn Diastereomeranti Diastereomer
¹H NMR ³JH2-H3 ~4-6 Hz ~7-9 Hz
¹³C NMR C4 Chemical Shift (δ) More Shielded (~19 ppm)More Deshielded (~21 ppm)
IR Spectroscopy Alcohol O-H Stretch (ν) Broader, Lower Frequency (~3450 cm⁻¹)Sharper, Higher Frequency (~3550 cm⁻¹)

Conclusion

The differentiation of syn and anti diastereomers of 2-ethyl-3-hydroxybutanoic acid is readily achievable through standard spectroscopic methods. ¹H NMR spectroscopy stands out as the most unambiguous technique, with the vicinal coupling constant ³JH2-H3 serving as a reliable diagnostic marker for the relative stereochemistry. Complementary information from ¹³C NMR and IR spectroscopy can further solidify the structural assignment. By understanding the underlying principles of how stereochemistry influences spectral output, researchers can confidently characterize their molecules, a crucial step in the rigorous process of chemical synthesis and drug development.

References

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link][3]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link][2]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link][4]

Sources

Comparative

differences in chemical reactivity between 2-ethyl-3-hydroxybutanoic acid and 2-methyl-3-hydroxybutanoic acid

Structural & Mechanistic Divergence: The Causality of Steric Bulk In the rational design of small-molecule therapeutics, modulating the aliphatic chain length at the α -position of carboxylic acids is a proven strategy t...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural & Mechanistic Divergence: The Causality of Steric Bulk

In the rational design of small-molecule therapeutics, modulating the aliphatic chain length at the α -position of carboxylic acids is a proven strategy to fine-tune metabolic stability and chemical reactivity. This guide examines the divergent chemical behaviors of two homologous β -hydroxy acids: 2-methyl-3-hydroxybutanoic acid (a known endogenous urinary metabolite[1],[2]) and 2-ethyl-3-hydroxybutanoic acid (a synthetic building block[3]).

While both molecules share an identical β -hydroxy acid backbone, the substitution of a methyl group for an ethyl group at the C2 ( α ) position fundamentally alters their kinetic profiles. The causality behind this divergence is rooted in steric hindrance [4].

During nucleophilic acyl substitution (e.g., esterification or amidation), the sp2 -hybridized carbonyl carbon must transition into an sp3 -hybridized tetrahedral intermediate[5]. This transition compresses the bond angles from ~120° to ~109.5°, forcing the α -alkyl substituent into closer spatial proximity with the incoming nucleophile and the leaving group. The larger van der Waals radius and rotational sweep of the ethyl group create significantly higher steric repulsion compared to the methyl group. Consequently, the activation energy ( ΔG‡ ) required to form the tetrahedral intermediate is elevated, resulting in a measurable decrease in the reaction rate constant ( k ) for the 2-ethyl derivative[6].

Mechanism Substrate Carboxylic Acid (sp2 planar) Nucleophile Nucleophile Attack (e.g., MeOH) Substrate->Nucleophile Activation Tetrahedral Tetrahedral Intermediate (sp3 crowded) Nucleophile->Tetrahedral Rate-Limiting Product Ester Product + H2O Tetrahedral->Product Elimination Steric Alpha-Ethyl group increases activation energy (ΔG‡) more than Alpha-Methyl Steric->Tetrahedral

Fig 1: Steric hindrance impact on the rate-limiting tetrahedral intermediate.

Quantitative Reactivity Comparison

To objectively compare these two substrates, we evaluate their performance across three standard synthetic transformations: Fischer esterification (targeting C1), oxidation (targeting C3), and acid-catalyzed dehydration (involving C2-C3). The data below synthesizes expected kinetic behaviors based on established Taft steric parameters ( Es​ ) for α -branched aliphatic systems[6].

Reaction TypeTarget Site2-Methyl-3-hydroxybutanoic acid2-Ethyl-3-hydroxybutanoic acidMechanistic Rationale
Fischer Esterification (MeOH, H+ )C1 (Carboxyl)High relative rate ( krel​≈1.0 )Moderate relative rate ( krel​≈0.4 )The α -ethyl group sterically shields the carbonyl trajectory, hindering nucleophilic attack[4].
Oxidation (Dess-Martin)C3 (Hydroxyl)Quantitative yield (>95% at 2h)High yield (>90% at 3h)C3 is one bond further from the steric center; the ethyl group exerts a minor conformational hindrance via restricted C2-C3 rotation.
Dehydration (Elimination)C2-C3Favors E-alkene formationSlower; altered E/Z ratioThe bulkier ethyl group increases the energy of the anti-periplanar transition state required for E2 elimination.

Self-Validating Experimental Protocols

To empirically verify these reactivity differences, the following protocols are designed as self-validating systems. By running both substrates in parallel and utilizing an inert internal standard, researchers can isolate steric bulk as the sole kinetic variable while inherently controlling for instrumental drift or reagent degradation.

Workflow Start Substrate Selection: 2-Methyl vs. 2-Ethyl Split Parallel Assays Start->Split Ester Assay 1: Esterification (MeOH, H2SO4, 60°C) Split->Ester Oxid Assay 2: C3 Oxidation (DMP, RT) Split->Oxid Kinetics Kinetic Sampling (t = 0, 15, 30, 60, 120 min) Ester->Kinetics Oxid->Kinetics Analysis GC-MS Analysis (Quantification via Internal Std) Kinetics->Analysis

Fig 2: Parallel experimental workflow for comparative kinetic profiling.

Protocol A: Comparative Kinetic Fischer Esterification

Objective: Quantify the steric retardation of the α -ethyl group on nucleophilic acyl substitution.

Causality of Design: Fischer esterification is an equilibrium-driven process. By using a vast excess of methanol (acting as both solvent and nucleophile), we force pseudo-first-order kinetics. Biphenyl is included as an internal standard because it is completely inert to the reaction conditions, allowing for absolute quantification of the ester product regardless of variations in injection volume during GC-MS analysis.

  • Preparation of Standardized Reagents:

    • Prepare a 0.5 M solution of anhydrous methanolic H2​SO4​ (catalyst).

    • Prepare a 10 mg/mL solution of biphenyl (internal standard) in anhydrous methanol.

  • Reaction Initiation:

    • In two separate, flame-dried 10 mL Schlenk flasks, add 1.0 mmol of 2-methyl-3-hydroxybutanoic acid to Flask A, and 1.0 mmol of 2-ethyl-3-hydroxybutanoic acid to Flask B.

    • Add 1.0 mL of the biphenyl internal standard solution to both flasks.

    • Equilibrate both flasks in a thermostatic oil bath at exactly 60 °C for 5 minutes.

    • Simultaneously inject 4.0 mL of the 0.5 M methanolic H2​SO4​ into both flasks to initiate the reaction ( t=0 ).

  • Kinetic Sampling (Self-Validation Step):

    • At t=5,15,30,60, and 120 minutes, withdraw a 50 μL aliquot from each flask.

    • Immediately quench the aliquot by discharging it into a vial containing 500 μL of cold saturated aqueous NaHCO3​ and 500 μL of ethyl acetate.

    • Validation: The rapid neutralization of the acid catalyst halts the reaction instantly, providing a true snapshot of the kinetics at that exact timestamp.

  • Analysis:

    • Extract the organic layer, dry over anhydrous Na2​SO4​ , and analyze via GC-MS.

    • Plot the ratio of the ester product peak area to the biphenyl peak area over time to derive the relative rate constants ( krel​ ).

Protocol B: Controlled Oxidation of the β -Hydroxyl Group

Objective: Assess secondary steric effects on the C3 hydroxyl group.

Causality of Design: Dess-Martin Periodinane (DMP) is chosen over Jones or Swern oxidations because it operates under extremely mild, neutral conditions at room temperature, preventing the acid-catalyzed dehydration (elimination) side-reactions that β -hydroxy acids are prone to.

  • Setup: Dissolve 0.5 mmol of the respective acid in 5.0 mL of anhydrous dichloromethane (DCM). Add 0.1 mmol of 1,3,5-trimethoxybenzene as an inert NMR internal standard.

  • Oxidation: Add 0.6 mmol (1.2 equivalents) of DMP to the solution at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Withdraw 100 μL aliquots every 30 minutes, filter through a short plug of basic alumina (to quench residual DMP and remove iodine byproducts), and analyze via 1H -NMR.

  • Validation: Track the disappearance of the C3 methine proton multiplet (~4.0 ppm) and the emergence of the C3 methyl ketone singlet (~2.2 ppm). The integration ratio against the internal standard will reveal any kinetic delay caused by the restricted rotation of the α -ethyl group.

References

  • [1] HealthMatters.io. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained. Available at: [Link]

  • [2] FooDB. Showing Compound 2-Methyl-3-hydroxybutyric acid (FDB021977). Available at:[Link]

  • [6] PubMed (NIH). Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. Available at:[Link]

  • [5] Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • [4] Wikipedia. Steric effects. Available at:[Link]

Sources

Validation

Benchmarking Metal Catalysts for the Enantioselective Production of 2-Ethyl-3-Hydroxybutanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale The enantioselective synthesis of 2-ethyl-3-hydroxybutanoic acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The enantioselective synthesis of 2-ethyl-3-hydroxybutanoic acid is a critical transformation in the development of chiral pharmaceutical building blocks. Because the target molecule possesses two contiguous stereocenters (at the α and β positions), traditional static kinetic resolution is highly inefficient, capping theoretical yields at 50%.

To overcome this, the industry standard relies on the Dynamic Kinetic Resolution (DKR) of racemic β -keto esters—specifically, ethyl 2-ethyl-3-oxobutanoate—followed by mild saponification. Ethyl 2-ethyl-3-oxobutanoate serves as a prototypical test substrate for evaluating the efficiency of new transfer hydrogenation and direct hydrogenation catalysts[1].

The Causality of DKR: The success of this method hinges on the relative rates of two competing processes. The α -proton of the β -keto ester is highly acidic, allowing the substrate to rapidly epimerize (racemize) in solution via an enol intermediate. If the chiral metal catalyst reduces one enantiomer of the ketone significantly faster than the other ( kH2​≫krac​ ), the entire racemic mixture is dynamically funneled into a single diastereo- and enantiomerically pure β -hydroxy ester. Ruthenium- and rhodium-based catalysts with chiral phosphine ligands are the most commonly employed systems for this precise stereocontrol[2].

DKR_Logic Racemic Racemic Substrate (Ethyl 2-ethyl-3-oxobutanoate) Enol Enol Intermediate (Rapid Racemization) Racemic->Enol Base/Solvent Epimerization RuCat Chiral Metal Catalyst (Enantioselective Hydrogenation) Racemic->RuCat H2 (Pressure) Enol->RuCat H2 (Pressure) Product Anti/Syn Ester (Ethyl 2-ethyl-3-hydroxybutanoate) RuCat->Product Stereocontrol Acid Saponification (2-ethyl-3-hydroxybutanoic acid) Product->Acid Hydrolysis

Logical flow of Dynamic Kinetic Resolution (DKR) and subsequent hydrolysis.

Benchmarking Metal Catalysts: Ru vs. Rh vs. Ir

When selecting a catalyst for the asymmetric hydrogenation of ethyl 2-ethyl-3-oxobutanoate, the choice of the transition metal and its corresponding chiral ligand dictates the geometry of the transition state.

  • Ruthenium (Ru) - The Gold Standard: Noyori-type Ru(II) complexes, such as RuCl₂((R)-BINAP), are highly successful for the asymmetric hydrogenation of β -keto esters[3]. The causality behind Ru's superiority lies in its ability to form a highly organized, bidentate transition state. The halogen atoms on the Ru center hydrogen-bond with the substrate's ester carbonyl, rigidly locking the substrate. This allows the chiral environment of the BINAP or Segphos ligand to effectively differentiate the re and si faces of the ketone, driving both high enantiomeric excess (ee) and diastereomeric excess (de).

  • Rhodium (Rh) & Iridium (Ir): While Rh and Ir catalysts excel in the hydrogenation of simple unfunctionalized olefins, they generally lack the specific secondary coordination sphere interactions required for high diastereo-induction in β -keto esters. Consequently, they often yield lower anti:syn ratios.

Quantitative Performance Comparison

The following table summarizes benchmark data for the asymmetric hydrogenation of racemic ethyl 2-ethyl-3-oxobutanoate (50 atm H₂, 50 °C, Methanol solvent) prior to hydrolysis.

Catalyst SystemChiral LigandConversion (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)Application Suitability
RuCl₂(DMF)n (R)-BINAP>9995 : 598Optimal (Standard scale-up)
RuCl₂(DMF)n (R)-Segphos>9998 : 2>99Optimal (Highest precision)
[Rh(COD)Cl]₂ (R)-BINAP8560 : 4075Sub-optimal (Poor de)
[Ir(COD)Cl]₂ (R)-Josiphos9070 : 3082Sub-optimal (Moderate ee)

(Note: Biocatalytic alternatives, such as whole-cell deracemization using Penicillium chrysogenum, also exist for rac-ethyl 2-ethyl-3-oxobutanoate, but metal catalysis remains superior for scalable, high-pressure industrial throughput[4].)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Ru-BINAP catalyzed synthesis of 2-ethyl-3-hydroxybutanoic acid is designed as a self-validating system . Every critical phase includes an in-process control (IPC) to verify chemical causality and prevent artifactual data.

Phase 1: Asymmetric Hydrogenation (DKR)

Materials: Racemic ethyl 2-ethyl-3-oxobutanoate, [RuCl₂((R)-BINAP)], anhydrous degassed methanol, high-pressure hydrogen gas[3].

  • Glovebox Preparation: Inside an argon-filled glovebox, dissolve racemic ethyl 2-ethyl-3-oxobutanoate (10 mmol) and [RuCl₂((R)-BINAP)] (0.01 mmol, 0.1 mol%) in 20 mL of anhydrous, degassed methanol.

    • Causality: Oxygen and moisture irreversibly oxidize the Ru(II) center to inactive Ru(III). Degassing ensures the catalyst remains in its active oxidation state.

  • Reactor Purging: Transfer the solution to a stainless-steel autoclave. Purge the vessel three times with Argon (10 atm), followed by three purges with H₂ (10 atm).

  • Pressurization & Reaction: Pressurize the autoclave to 50 atm with H₂ and heat to 50 °C with vigorous stirring for 12 hours.

    • Self-Validation Check 1 (Kinetics): After 1 hour, sample a 0.1 mL aliquot. Depressurize, filter through a short silica plug, and analyze via achiral GC. Pass criteria: >15% conversion. If <15%, catalyst poisoning has occurred; abort the run.

  • Workup: Cool the reactor to room temperature, carefully vent the H₂ gas, and remove the methanol under reduced pressure to yield crude ethyl 2-ethyl-3-hydroxybutanoate.

Phase 2: Saponification to the Free Acid
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and 1M aqueous LiOH (15 mL). Stir at room temperature for 4 hours.

    • Causality: LiOH is chosen over NaOH/KOH to prevent base-catalyzed retro-aldol degradation or epimerization of the newly formed α -stereocenter.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield 2-ethyl-3-hydroxybutanoic acid.

Phase 3: System Validation & Quality Control (QC)

To prove the protocol worked without isolation bias, the final product must be validated:

  • Diastereomeric Excess (de): Analyze the crude product via ¹H NMR (400 MHz). Integrate the α -proton signals of the anti vs. syn isomers.

  • Enantiomeric Excess (ee): Convert a small sample of the acid back to its methyl ester (using TMS-diazomethane) and analyze via Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

    • Self-Validation Check 2 (Baseline): Always run a racemic standard first to prove the HPLC method can resolve the enantiomers. A single peak in the reaction sample validates the >99% ee claim.

Exp_Workflow Prep Catalyst & Substrate Preparation (Glovebox) Purge Autoclave Purging (Argon -> H2) Prep->Purge Reaction High-Pressure Hydrogenation Purge->Reaction Workup Saponification & Solvent Removal Reaction->Workup Analysis Chiral HPLC & NMR (ee & de Validation) Workup->Analysis

Self-validating experimental workflow for asymmetric hydrogenation and QC.

References

  • Title: Asymmetric Synthesis of Diverse Glycolic Acid Scaffolds via Dynamic Kinetic Resolution of α-Keto Esters Source: Journal of the American Chemical Society URL: [Link]

  • Title: Deracemization of secondary alcohols by chemo-enzymatic sequence with plant cells Source: ResearchGate URL: [Link]

Sources

Comparative

comparing reference standards for 2-ethyl-3-hydroxybutanoic acid isomer identification

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving molecules with contiguous stereocenters. 2-Ethyl-3-hydroxybutanoic acid is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving molecules with contiguous stereocenters. 2-Ethyl-3-hydroxybutanoic acid is a prime example. As an α-branched β'-hydroxy carbonyl compound, it serves as a critical intermediate in biocatalytic reductive aldol reactions and flavor chemistry[1].

Because it possesses two chiral centers (C2 and C3), it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Identifying which isomer is produced by a specific enzyme variant or metabolic pathway requires rigorous analytical validation. This guide objectively compares the reference standards available for this compound and provides a field-proven, self-validating methodology for its isomeric resolution.

Evaluating Reference Standard Alternatives

Selecting the correct reference standard is a balance of analytical goals, cost, and required confidence levels. Below is a comparative analysis of the four primary standard categories used in isomer identification.

Standard CategoryIsomeric PurityIdeal ApplicationRelative CostAnalytical Suitability
Racemic Mixture ~25% per isomerChromatographic method developmentLowGC-MS, LC-MS (Non-quantitative)
Diastereomeric Pairs ~50% per enantiomerSyn/Anti relative stereochemistryModerateNMR, Chiral GC-MS
Enantiomerically Pure >99% eeAbsolute configuration assignmentHighChiral LC-MS/MS, GC-MS
Stable Isotope-Labeled >99% ee, >98% isotopicAbsolute quantitation in complex matricesVery HighLC-MS/MS (MRM mode)

Strategic Insight: Never begin method development with an enantiomerically pure standard. Always start with a Racemic Mixture to map the retention times of all four isomers and establish baseline resolution. Only once the chromatographic method can separate all four peaks should you use an Enantiomerically Pure standard to assign absolute configuration.

Mechanistic Grounding: GC-MS vs. LC-MS/MS Workflows

The choice of analytical platform dictates the sample preparation and the chiral recognition mechanism.

Chiral GC-MS Workflow: Free hydroxyl and carboxyl groups cause severe peak tailing and thermal degradation in GC inlets. Therefore, derivatization (typically silylation) is mandatory. Once volatilized, the derivatized isomers are separated using cyclodextrin-based chiral stationary phases (e.g., β-cyclodextrin)[2]. The separation mechanism here is inclusion-dominant[3]. The derivatized molecule enters the hydrophobic cyclodextrin cavity, and the spatial arrangement of the ethyl group at C2 and the methyl group at C3 creates distinct steric hindrances, altering their binding affinities and resulting in baseline resolution.

Chiral LC-MS/MS Workflow: For intact analysis, LC-MS/MS is preferred. Chiral stationary phases such as macrocyclic glycopeptides (e.g., Chirobiotic R) or cellulose derivatives (e.g., Chiralcel OD) are highly effective for resolving stereoisomers of substituted hydroxybutanoic acids[4]. These columns rely on a complex interplay of hydrogen bonding, pi-pi interactions, and steric fit rather than simple cavity inclusion.

G Start 2-Ethyl-3-hydroxybutanoic Acid (4 Stereoisomers) Split Analytical Pathway Start->Split GC_Prep Derivatization (BSTFA/TMCS) Split->GC_Prep Volatile LC_Prep Direct Injection or Chiral Derivatization Split->LC_Prep Intact GC_Col Chiral GC-MS (β-Cyclodextrin) GC_Prep->GC_Col LC_Col Chiral LC-MS/MS (Cellulose/Glycopeptide) LC_Prep->LC_Col Data Isomer Resolution (2R,3R), (2S,3S), (2R,3S), (2S,3R) GC_Col->Data LC_Col->Data

Fig 1: Chiral identification workflow for 2-ethyl-3-hydroxybutanoic acid isomers.

Self-Validating Experimental Protocol: Chiral GC-MS

To ensure the trustworthiness of your peak assignments, this protocol utilizes a self-validating "spike-in" approach. This eliminates false identifications caused by inevitable retention time drift in chiral columns.

Step 1: Sample Preparation & Derivatization

Causality: We use BSTFA + 1% TMCS to convert the active hydrogens on the -OH and -COOH groups into trimethylsilyl (TMS) ethers/esters. This prevents hydrogen bonding with the GC inlet, drastically improving volatility and peak shape.

  • Aliquot 50 µL of the Racemic Mixture standard (1 mg/mL in ethyl acetate) into a GC autosampler vial.

  • Add 50 µL of BSTFA containing 1% TMCS and 10 µL of anhydrous pyridine. Note: Pyridine acts as an acid scavenger and catalyzes the nucleophilic attack of the oxygen atoms on the silicon atom of BSTFA.

  • Seal the vial and incubate at 60°C for 30 minutes.

  • Repeat Steps 1-3 in a separate vial using your unknown biological sample.

Step 2: GC-MS Configuration
  • Column: Install a β-cyclodextrin column (e.g., CYCLOSIL-B, 30 m × 0.25 mm × 0.25 µm)[2].

  • Injection: 1 µL, split ratio 10:1. Inlet temperature 250°C.

  • Oven Program: 60°C (hold 2 min), ramp at 2°C/min to 120°C, then 10°C/min to 200°C. Causality: A shallow ramp through the 80–120°C window is critical for maximizing the interaction time between the analyte and the cyclodextrin cavity, which is necessary for inclusion-dominant chiral recognition[3].

  • Detection: Electron Ionization (EI) mode (70 eV). Monitor characteristic TMS-fragment ions (e.g., m/z 117, 145, 233).

Step 3: Data Acquisition & Self-Validation (Spike-In)

Run the derivatized Racemic Mixture to establish the retention times of all four isomers. Below is a representative experimental data set for TMS-derivatized isomers on a β-cyclodextrin phase:

StereoisomerGC-MS Retention Time (min)*Resolution (Rs)Dominant MS Fragments (m/z)
(2S,3R) - anti14.2N/A117, 145, 233
(2R,3S) - anti14.81.8117, 145, 233
(2S,3S) - syn15.52.1117, 145, 233
(2R,3R) - syn16.11.9117, 145, 233

The Validation Step: Once the four peaks are mapped, inject your unknown sample. Then, prepare a 1:1 mixture of your unknown sample and an Enantiomerically Pure standard (e.g., the (2R,3R) isomer). Inject this spiked mixture. The specific peak that increases in relative area confirms the absolute configuration of your unknown. If a new, fifth peak appears, your unknown is not 2-ethyl-3-hydroxybutanoic acid.

References

  • [4] CA2445046C - Nitrilases - Google Patents. google.com.

  • [1] WO2023198697A1 - Method for preparing alpha-branched beta'-hydroxy carbonyl compounds by enzymatic-catalyzed reductive aldol reaction - Google Patents. google.com.

  • [2] Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC. nih.gov.

  • [3] Astec CHIRALDEX Handbook - Sigma-Aldrich. sigmaaldrich.com.

Sources

Safety & Regulatory Compliance

Safety

2-Ethyl-3-hydroxybutanoic acid proper disposal procedures

As a specialized carboxylic acid utilized in organocatalysis, biopolymer synthesis, and acrylic ester production, 2-Ethyl-3-hydroxybutanoic acid (CAS: 854851-58-4) requires rigorous handling and disposal protocols[1]. Be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized carboxylic acid utilized in organocatalysis, biopolymer synthesis, and acrylic ester production, 2-Ethyl-3-hydroxybutanoic acid (CAS: 854851-58-4) requires rigorous handling and disposal protocols[1]. Because of its acidic nature and organic composition, improper disposal can lead to severe environmental contamination, dangerous chemical incompatibilities, and regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[2].

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational framework for the safe segregation, neutralization, and disposal of 2-Ethyl-3-hydroxybutanoic acid.

Physicochemical & Hazard Profile

Before initiating any waste management protocol, it is critical to understand the physical and chemical properties of the waste stream. 2-Ethyl-3-hydroxybutanoic acid is a weak organic acid; however, in concentrated forms or specific aqueous dilutions, it can meet the Environmental Protection Agency (EPA) criteria for corrosive hazardous waste[2].

Table 1: Quantitative Data & Hazard Classification

Property / MetricValue / ClassificationOperational Implication
CAS Number 854851-58-4Required for accurate EHS waste profiling.
Molecular Formula C₆H₁₂O₃Non-halogenated; must be segregated from halogenated waste streams.
Molecular Weight 132.16 g/mol Used to calculate neutralization stoichiometry.
Physical State Colorless liquidRequires leak-proof, chemically compatible containers (HDPE or Glass)[2].
EPA Waste Code D002 (if aqueous pH ≤ 2.0)Mandates neutralization or specialized corrosive waste handling[3].
Primary Hazards Skin/Eye Irritant, Mild CorrosiveMandates standard PPE (nitrile gloves, safety goggles, lab coat).

Mechanistic Waste Segregation Strategy

The fundamental principle of laboratory waste management is segregation at the source. Mixing 2-Ethyl-3-hydroxybutanoic acid with incompatible chemicals (e.g., strong oxidizers or cyanides) can trigger violent exothermic reactions or toxic gas emissions[4]. Furthermore, inadvertently mixing this non-halogenated organic acid into a halogenated waste stream exponentially increases institutional disposal costs, as halogenated waste requires specialized high-temperature incineration to prevent dioxin formation.

WasteWorkflow Start 2-Ethyl-3-hydroxybutanoic Acid Waste CheckState Determine Waste Stream Start->CheckState PureOrg Pure Chemical / Organic Solvents CheckState->PureOrg Organic Aqueous Aqueous Solution (Dilute) CheckState->Aqueous Aqueous Solid Contaminated Solids (PPE, Consumables) CheckState->Solid Solid SAA_Org Non-Halogenated Organic Waste PureOrg->SAA_Org Neutralize Neutralize (pH 6-8) using 1M NaHCO3 Aqueous->Neutralize SolidWaste Solid Hazardous Waste Bin Solid->SolidWaste EHSPickup EHS / Licensed Disposal Facility SAA_Org->EHSPickup Sewer Sanitary Sewer (If EHS Permitted) Neutralize->Sewer Permitted SAA_Aq Aqueous Waste Container Neutralize->SAA_Aq Not Permitted SAA_Aq->EHSPickup SolidWaste->EHSPickup

Waste segregation and disposal workflow for 2-Ethyl-3-hydroxybutanoic acid.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system—meaning the procedure includes built-in verification steps (like pH testing or visual inspections) to ensure the hazard has been successfully mitigated before moving to the next phase.

Protocol A: Neutralization of Dilute Aqueous Solutions

Causality: The EPA classifies any aqueous solution with a pH of 2.0 or lower as a D002 corrosive hazardous waste[3]. By neutralizing the acid to a physiological pH (6.0–8.0), you eliminate the corrosivity characteristic. We utilize Sodium Bicarbonate (NaHCO₃) rather than Sodium Hydroxide (NaOH) because NaHCO₃ provides a buffered neutralization. This prevents accidental overshooting into a highly basic pH (which would simply create a new hazardous waste) and safely controls the exothermic reaction.

  • Initial Assessment: Transfer the aqueous waste to a secondary containment tray. Measure the initial pH using a calibrated pH meter or universal indicator paper.

  • Setup: Place the container on a magnetic stir plate and add a PTFE-coated stir bar. Set to a moderate stirring speed.

  • Titration: Slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise.

    • Visual Validation: You will observe effervescence (CO₂ gas evolution). This is the physical confirmation that the neutralization reaction is occurring.

  • Equilibration: Continue the dropwise addition until effervescence completely ceases.

  • Final Verification: Test the pH again. The system is validated when the pH stabilizes between 6.0 and 8.0[4].

  • Discharge: If permitted by your local Publicly Owned Treatment Works (POTW) and institutional EHS guidelines, flush the neutralized solution down the sanitary sewer accompanied by a 50-fold excess of water. If sewer disposal is prohibited, transfer the neutralized liquid to an "Aqueous Waste" carboy.

Protocol B: Management of Pure Chemical & Organic Solvent Mixtures

Causality: Pure 2-Ethyl-3-hydroxybutanoic acid, or mixtures containing organic solvents (e.g., methanol, ethyl acetate), cannot be neutralized and flushed. They must be captured for commercial incineration[5].

  • Collection: Pour the pure chemical or organic mixture into a chemically compatible container (HDPE plastic or glass).

  • Containment Validation: Ensure the container has a rigid, leak-proof screw cap. Note: Parafilm, foil, or loose stoppers violate Occupational Safety and Health Administration (OSHA) vapor containment mandates and are illegal for waste storage[2].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Non-Halogenated Organics (2-Ethyl-3-hydroxybutanoic acid)" . Do not use chemical formulas or structural abbreviations, as emergency responders rely on plain English[4].

  • SAA Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA).

Protocol C: Decontamination of Consumables and Empty Packaging

Causality: Residual chemicals on pipette tips, gloves, and glass vials can volatilize or leach. Proper rinsing ensures that the bulk of the chemical is captured in the liquid waste stream, rendering the solid waste safe for standard disposal.

  • Triple-Rinse Method: For empty original containers or heavily contaminated glassware, perform a triple-rinse using a compatible solvent (e.g., ethanol or water).

  • Rinsate Capture: Collect all rinsate and dispose of it following Protocol B (if ethanol was used) or Protocol A (if water was used).

  • Defacement: Once triple-rinsed, completely deface or remove the original manufacturer's label from the empty bottle to prevent future misidentification. The clean glass can now be disposed of in standard broken glass receptacles.

  • Solid Waste: Place lightly contaminated consumables (gloves, paper towels) directly into a designated solid hazardous waste bin[5].

Regulatory Compliance & SAA Logistics

To maintain compliance with EPA Subpart K regulations (which govern academic and commercial laboratories), strict adherence to Satellite Accumulation Area (SAA) rules is mandatory[2],[6]:

  • Volume Limits: An SAA may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous (P-listed) waste.

  • Time Limits: Once a waste container is completely full, it must be dated and physically removed from the laboratory to a central accumulation area by EHS personnel within three (3) consecutive days [4]. Partially filled containers may be kept in the SAA for a maximum of one year.

  • Secondary Containment: All waste containers must sit inside secondary containment bins capable of holding 110% of the volume of the largest container, preventing catastrophic spills if a bottle fractures.

References

  • [kamatlab.com] "Standard Operating Procedures Waste Handling & Disposal". University of Notre Dame. Available at:[Link]

  • [wisc.edu] "Chapter 7 Chemical Disposal Procedures". University of Wisconsin–Madison. Available at:[Link]

  • [acs.org] "Regulation of Laboratory Waste". American Chemical Society. Available at:[Link]

  • [cwu.edu] "Laboratory Hazardous Waste Disposal Guidelines". Central Washington University. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Ethyl-3-hydroxybutanoic acid

Hazard Assessment: Understanding the Risks 2-Ethyl-3-hydroxybutanoic acid, by virtue of its carboxylic acid functional group, should be treated as a corrosive and irritant material. Data from analogous compounds like 3-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

2-Ethyl-3-hydroxybutanoic acid, by virtue of its carboxylic acid functional group, should be treated as a corrosive and irritant material. Data from analogous compounds like 3-hydroxybutanoic acid indicate that the primary hazards include:

  • Skin Corrosion/Irritation: Direct contact can cause skin irritation and, with prolonged exposure or high concentration, may lead to chemical burns.[1][2][3]

  • Serious Eye Damage/Irritation: The material is expected to be a severe eye irritant, with the potential for causing serious damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors, mists, or aerosols may cause irritation to the respiratory system.[2][3]

The presence of the 2-ethyl group does not fundamentally alter these acidic hazards but may influence the compound's physical properties, such as volatility and solubility. Therefore, a cautious approach is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the most critical step in mitigating exposure risks. A risk-based approach should be adopted, with the level of protection matching the scale and nature of the procedure.

Table 1: PPE Recommendations by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions <100mL in a fume hood)Chemical Splash GogglesDouble Nitrile GlovesStandard Lab CoatNot required if in fume hood
High-Volume Transfer (e.g., pouring >100mL, potential for splashing)Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber Gloves over NitrileChemical-Resistant Apron over Lab CoatNot required if in fume hood
Heating or Generating Aerosols Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber Gloves over NitrileChemical-Resistant Apron over Lab CoatNot required if in fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical-Resistant Apron or disposable suitAir-purifying respirator with organic vapor cartridges may be required based on spill size and location.

Causality Behind PPE Choices:

  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are essential to form a seal around the eyes, protecting from splashes from any direction.[4][5][6][7] A face shield is added during high-risk tasks to protect the entire face from splashes.[5][6][7][8]

  • Hand Protection: Double-gloving with nitrile provides robust protection for incidental contact.[4] For extended handling, materials like neoprene or butyl rubber offer superior resistance to organic acids.[4][5] Always inspect gloves for integrity before use and replace them immediately if contamination is suspected.[2][4]

  • Body Protection: A lab coat protects personal clothing and skin.[5][7] A chemical-resistant apron provides an additional impermeable barrier during tasks with a higher splash potential.[4][6][8] All personnel must wear long pants and closed-toe shoes in the laboratory.[4][5][7]

Operational Plan: Engineering Controls & Safe Handling

Safe handling relies on a combination of robust engineering controls and meticulous laboratory practices.

Workflow for Handling 2-Ethyl-3-hydroxybutanoic Acid

cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal Prep 1. Hazard Assessment Review SDS of analogous compounds and this guide. PPE 2. Select & Don PPE (See Table 1) Prep->PPE SpillKit 3. Verify Emergency Equipment Eyewash, Shower, Spill Kit are accessible. PPE->SpillKit FumeHood 4. Work in Fume Hood Keep sash at lowest possible position. SpillKit->FumeHood Proceed to handling Handling 5. Perform Operations Weigh, transfer, react. Avoid generating aerosols. FumeHood->Handling Segregation 6. Storage Segregate from bases & oxidizers. Use secondary containment. Handling->Segregation Decon 7. Decontaminate Clean work surfaces. Handling->Decon Procedure complete Waste 8. Dispose of Waste Collect in labeled hazardous waste container. Decon->Waste Doff 9. Doff PPE & Wash Hands Waste->Doff

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3-hydroxybutanoic acid
Reactant of Route 2
2-Ethyl-3-hydroxybutanoic acid
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